molecular formula C10H15BClNO4 B581320 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl CAS No. 1150114-64-9

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Cat. No.: B581320
CAS No.: 1150114-64-9
M. Wt: 259.493
InChI Key: VMZVJIYHNDCEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a useful research compound. Its molecular formula is C10H15BClNO4 and its molecular weight is 259.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZVJIYHNDCEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675082
Record name (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-64-9
Record name Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Introduction: A Versatile Building Block in Modern Synthesis

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a specialized bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As an ortho-amino substituted arylboronic acid, it serves as a valuable building block, primarily in palladium-catalyzed cross-coupling reactions. Its structure incorporates three key features: a boronic acid moiety for carbon-carbon bond formation, an amino group that can be used for further functionalization or to modulate electronic properties, and an isopropoxycarbonyl group which influences solubility and reactivity.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, handling, and application of this reagent. We will delve into the mechanistic underpinnings of its most common reactions, offer field-proven experimental protocols, and discuss the critical aspects of its characterization and storage to ensure experimental success and reproducibility.

Physicochemical and Structural Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl is a solid material whose characteristics are summarized below. Understanding these properties is crucial for selecting appropriate solvents, reaction conditions, and analytical methods.

PropertyValueSource(s)
CAS Number 1150114-64-9[1],[2]
Molecular Formula C₁₀H₁₅BClNO₄[1],[2]
Molecular Weight 259.49 g/mol [2]
IUPAC Name (2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride[1]
Appearance Typically a white to off-white solid[3]
Purity Commercially available with ≥95% purity[1]
Canonical SMILES CC(C)OC(=O)C1=CC=C(B(O)O)C(N)=C1.Cl[1]
InChI Key VMZVJIYHNDCEDU-UHFFFAOYSA-N[1]

Boronic acids, in general, are mild Lewis acids.[4] The presence of the amino group and the ester functionality on the phenyl ring of this specific molecule modulates the electronic properties of the boronic acid, which can influence its reactivity in cross-coupling reactions.

Synthesis and Purification

While 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities. A common synthetic strategy for related aminophenylboronic acids involves a multi-step process starting from a readily available precursor like 4-carboxyphenylboronic acid.[5]

Logical Workflow for Synthesis

The synthesis can be logically broken down into three primary stages: regioselective nitration, esterification of the carboxylic acid, and subsequent reduction of the nitro group to the amine.

G A 4-Carboxyphenylboronic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Nitro-4-carboxyphenylboronic Acid B->C D Esterification (Isopropanol, Acid Catalyst) C->D Step 2 E Isopropyl 2-Nitro-4-boronobenzoate D->E F Reduction (e.g., H₂, Pd/C, HCl) E->F Step 3 G 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl F->G

Caption: A general three-step workflow for synthesizing the target compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical transformations for similar molecules.[5]

Step 1: Nitration of 4-Carboxyphenylboronic Acid

  • To a flask maintained at 0-10°C, slowly add concentrated sulfuric acid.

  • With vigorous stirring, add 4-carboxyphenylboronic acid in portions, ensuring the temperature remains controlled.

  • Add fuming nitric acid dropwise to the cooled mixture.

  • Allow the reaction to proceed for 2-3 hours at 0-10°C. Monitor completion using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to yield 2-nitro-4-carboxyphenylboronic acid.

    • Causality: The ortho- and para-directing carboxylic acid group and the meta-directing boronic acid group favor nitration at the position ortho to the carboxylic acid. Using cold conditions minimizes side reactions.

Step 2: Esterification

  • Suspend the 2-nitro-4-carboxyphenylboronic acid in isopropanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) to act as a dehydrating agent.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product, isopropyl 2-nitro-4-boronobenzoate, can be purified by crystallization or used directly in the next step.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.

Step 3: Catalytic Hydrogenation (Reduction)

  • Dissolve the crude isopropyl 2-nitro-4-boronobenzoate in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and concentrated hydrochloric acid.

  • Place the reaction vessel under an atmosphere of hydrogen gas (1-3 atm).

  • Maintain the reaction at 30-50°C for 8-10 hours with vigorous stirring.

  • Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Evaporate the solvent. The resulting solid can be triturated with a solvent like ethyl acetate to induce crystallization.

  • Filter and dry the solid to obtain the final product, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride.

    • Causality: The palladium catalyst facilitates the reduction of the nitro group to an amine using hydrogen gas. The presence of HCl ensures the formation of the hydrochloride salt, which often improves the stability and crystallinity of the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and vinyl-aryl structures prevalent in pharmaceuticals.[7]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar¹-X) to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[8] The base converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final product (Ar¹-Ar²), regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar¹-Pd(II)-X(L₂) (Palladium(II) Complex) B->C D Transmetalation C->D E Ar¹-Pd(II)-Ar²(L₂) (Di-organopalladium Complex) D->E X3 [B(OH)₂X]⁻ + H₂O D->X3 F Reductive Elimination E->F F->A Regenerates Catalyst G Ar¹-Ar² (Coupled Product) F->G X1 Ar¹-X X1->B X2 Ar²-B(OH)₂ + Base X2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure that serves as a starting point for optimization.

Materials:

  • This compound (1.1 eq)

  • Aryl or vinyl halide/triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the palladium catalyst and any additional ligands under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring (typically 80-110°C) for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Confirming the purity and identity of boronic acids and their reaction products is essential. Several analytical techniques are employed, each with specific considerations.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity assessment.[7] However, boronic acids can be challenging to analyze by reversed-phase HPLC due to potential on-column degradation or poor retention.[9][10] Method development often requires screening different columns and mobile phase conditions, sometimes using high pH to stabilize the boronate form.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reactions and identifying products. UPLC-MS methods can provide high-throughput analysis.[11][12] It is important to optimize MS parameters to minimize the in-source formation of boroxines (cyclic trimers formed by dehydration), which can complicate mass spectra interpretation.[11]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the chemical integrity of boronic acids.[13]

  • Stability: Boronic acids are generally more stable than many other organometallic reagents but are susceptible to certain decomposition pathways.[3]

    • Protodeboronation: Cleavage of the carbon-boron bond, especially in harsh acidic or basic aqueous conditions.[14]

    • Oxidation: Degradation in the presence of strong oxidizing agents.[14]

    • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules can dehydrate to form a stable six-membered boroxine ring. This is often a reversible process.[14]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[13]

    • Keep containers tightly sealed to protect from moisture, as the compound can be hygroscopic.[15]

    • For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Safety:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated fume hood to avoid inhalation of dust.

    • Consult the Safety Data Sheet (SDS) for specific hazard information.

References

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Synthesis, Properties, and Applications

Introduction

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride (CAS No. 1150114-64-9) is a specialized bifunctional organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2][3][4] As a member of the arylboronic acid family, it serves as a critical building block in modern organic synthesis, primarily recognized for its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring an amino group, a boronic acid moiety, and an isopropoxycarbonyl group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in facilitating advanced drug discovery and development programs. Boronic acids are valued in medicinal chemistry for their unique ability to form reversible covalent bonds and their relatively low toxicity, with many degrading to boric acid, a naturally occurring compound.[5]

Physicochemical Properties and Identification

A clear understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in research. The key identifying properties of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1150114-64-9[1][2][3]
Molecular Formula C10H15BClNO4[1][2][3]
Molecular Weight 259.49 g/mol [3][4]
Purity Typically ≥95%[2][4]
Synonyms (2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride[1][2][3]
MDL Number MFCD12025975[1][2]
InChI Key VMZVJIYHNDCEDU-UHFFFAOYSA-N[1][2]

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride can be achieved through a robust three-step sequence starting from commercially available 4-carboxyphenylboronic acid. This pathway involves nitration, esterification, and subsequent reduction.[6] The following protocol is adapted from established methods for analogous compounds and is designed to be self-validating through clear checkpoints.[6]

Step 1: Nitration of 4-Carboxyphenylboronic Acid

The initial step introduces a nitro group ortho to the boronic acid moiety. This is a classic electrophilic aromatic substitution. The use of cold conditions is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Setup : In a three-necked flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-10°C in an ice bath.

  • Substrate Addition : Slowly add 4-carboxyphenylboronic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

  • Nitration : Add fuming nitric acid dropwise to the solution, maintaining the temperature between 0-10°C. The slow addition is crucial to manage the reaction rate and temperature.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir for 2-3 hours at the same temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. This will precipitate the product.

  • Isolation : Collect the solid precipitate (2-nitro-4-carboxyphenylboronic acid) by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification with Isopropanol

This step converts the carboxylic acid group to an isopropyl ester. A dehydrating agent is used to drive the equilibrium towards the product.

  • Reaction Setup : To a flask, add the 2-nitro-4-carboxyphenylboronic acid from Step 1 and an excess of isopropanol to act as both reactant and solvent.

  • Catalysis : Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).

  • Reaction Conditions : Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation : After cooling, remove the excess isopropanol under reduced pressure. The resulting crude product, isopropyl 4-borono-3-nitrobenzoate, can be purified by crystallization or used directly in the next step.

Step 3: Catalytic Hydrogenation (Reduction)

The final step reduces the nitro group to an amine and introduces the hydrochloride salt form, which enhances stability.

  • Reaction Setup : In a hydrogenation vessel, dissolve the isopropyl 4-borono-3-nitrobenzoate from Step 2 in a suitable solvent like methanol or ethanol.

  • Catalyst and Acid : Add a catalytic amount of Palladium on carbon (Pd/C) and concentrated hydrochloric acid.

  • Hydrogenation : Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture at 30-50°C for 8-10 hours.

  • Work-up and Isolation : Once the reaction is complete (monitored by TLC or HPLC), filter off the Pd/C catalyst. Evaporate the solvent under reduced pressure.

  • Purification : Add acetone or ethyl acetate to the residue to form a slurry. Filter the solid product, wash with a small amount of the same solvent, and dry under vacuum to yield 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride.[6]

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction A 4-Carboxyphenylboronic Acid B HNO3 / H2SO4 (0-10°C) C 2-Nitro-4-carboxyphenylboronic Acid A->C B->C Electrophilic Aromatic Substitution D Isopropanol (IPA) Acid Catalyst E Isopropyl 4-borono-3-nitrobenzoate C->E D->E Reflux F H2, Pd/C HCl G Final Product: 2-Amino-4-(isopropoxycarbonyl) phenylboronic acid, HCl E->G F->G Catalytic Hydrogenation

Caption: Synthetic route to the title compound.

Core Applications in Research and Development

The strategic placement of the amino, boronic acid, and ester functional groups makes this compound a valuable intermediate for constructing molecules with significant biological or material properties.

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for building the carbon skeleton of drug candidates.[8]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[7]

  • Oxidative Addition : A low-valent palladium(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation : A base activates the organoboron compound (the boronic acid), which then transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

The presence of the amino group in "this compound" can influence the electronic properties of the molecule and may require specific ligand choices for the palladium catalyst to achieve optimal yields.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide R1-X oa_label Oxidative Addition pd2_aryl R1-Pd(II)L2-R2 pd2_halide->pd2_aryl R2-B(OH)2 (Base) tm_label Transmetalation pd2_aryl->pd0 R1-R2 re_label Reductive Elimination

References

An In-depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Properties, Applications, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, explore its critical role in the synthesis of complex molecules, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Core Compound Profile

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a substituted aminophenylboronic acid derivative. The presence of the boronic acid moiety makes it a key participant in palladium-catalyzed cross-coupling reactions, while the amino and isopropoxycarbonyl groups offer sites for further functionalization, rendering it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 259.49 g/mol [1][2]
Molecular Formula C₁₀H₁₅BClNO₄[1][2]
CAS Number 1150114-64-9[1][2]
IUPAC Name (2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride[2]
Appearance White to off-white solid[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] These motifs are prevalent in a vast array of biologically active molecules, making this reaction indispensable in drug discovery and development.[5] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of a functionalized aniline ring into a target molecule.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for the activation of the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using an aminophenylboronic acid derivative like this compound. This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Workflow Start Start AddReactants Add Aryl Bromide, Boronic Acid, and Base Start->AddReactants InertAtmosphere Establish Inert Atmosphere (N₂/Ar) AddReactants->InertAtmosphere AddCatalystSolvent Add Pd Catalyst and Degassed Solvent InertAtmosphere->AddCatalystSolvent HeatStir Heat (80-100°C) and Stir AddCatalystSolvent->HeatStir Monitor Monitor Reaction (TLC/LC-MS) HeatStir->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Characterize Pure Product Purify->End

References

An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Substituted Phenylboronic Acids in Medicinal Chemistry

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride salt, belongs to a class of synthetic organoboron compounds that have garnered significant interest in the field of drug discovery and development. The presence of the boronic acid moiety, a versatile functional group, imparts unique chemical properties that are highly sought after in medicinal chemistry. These compounds serve as crucial building blocks in the synthesis of complex organic molecules, largely through their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of novel drug candidates.

Furthermore, the boronic acid functional group is a known pharmacophore that can engage in reversible covalent interactions with the active site residues of enzymes, particularly serine proteases. This ability to form stable yet reversible complexes makes phenylboronic acid derivatives attractive candidates for the design of potent and selective enzyme inhibitors. The specific substitution pattern of an amino group at the 2-position and an isopropoxycarbonyl group at the 4-position of the phenyl ring provides a scaffold that can be further elaborated to fine-tune binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, with a focus on its utility for researchers in the pharmaceutical sciences.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is characterized by a phenyl ring substituted with a boronic acid group, an amino group, and an isopropoxycarbonyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

PropertyValueSource
CAS Number 1150114-64-9N/A
Molecular Formula C10H15BClNO4N/A
Molecular Weight 259.49 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥95%N/A
Solubility Soluble in polar organic solventsN/A

Synthesis of 2-Amino-4-(alkoxycarbonyl)phenylboronic acid, HCl: A Representative Protocol

A detailed synthetic protocol for this compound is not explicitly described in peer-reviewed journals. However, a Chinese patent (CN104277060A) outlines a robust, three-step synthesis for the closely related analog, 2-Amino-4-(methoxycarbonyl)phenylboronic acid, HCl.[1] This process can be adapted for the synthesis of the isopropoxy derivative by substituting methanol with isopropanol in the esterification step. The causality behind this synthetic strategy lies in the sequential introduction and modification of functional groups on a readily available starting material, p-carboxyphenylboronic acid.

Synthetic Workflow

G start p-Carboxyphenylboronic Acid step1 Nitration (Conc. H2SO4, Fuming HNO3, 0-10°C) start->step1 intermediate1 2-Nitro-4-carboxyphenylboronic Acid step1->intermediate1 step2 Esterification (Isopropanol, Dehydrating Agent, Reflux) intermediate1->step2 intermediate2 Isopropyl 2-nitro-4-boronobenzoate step2->intermediate2 step3 Reduction & Salt Formation (H2, Pd/C, Conc. HCl, 30-50°C) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Nitration of p-Carboxyphenylboronic Acid

The initial step involves the regioselective nitration of p-carboxyphenylboronic acid. The use of a strong acid mixture (concentrated sulfuric acid and fuming nitric acid) at low temperatures (0-10°C) directs the electrophilic nitration to the position ortho to the boronic acid group and meta to the carboxylic acid group, yielding 2-nitro-4-carboxyphenylboronic acid.[1] This regioselectivity is governed by the directing effects of the existing substituents on the aromatic ring.

  • To a reaction vessel, add concentrated sulfuric acid.

  • While stirring, add p-carboxyphenylboronic acid.

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to proceed for 2-3 hours at the same temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water with stirring.

  • Collect the resulting precipitate by filtration and dry to obtain 2-nitro-4-carboxyphenylboronic acid.

Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic Acid

The carboxylic acid group of the nitrated intermediate is then converted to an isopropyl ester. This is achieved through a Fischer esterification reaction using isopropanol in the presence of a dehydrating agent to drive the equilibrium towards the product.[1]

  • In a reaction flask, combine 2-nitro-4-carboxyphenylboronic acid and isopropanol.

  • At room temperature, add a suitable dehydrating agent (e.g., concentrated sulfuric acid) dropwise.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess isopropanol under reduced pressure to yield isopropyl 2-nitro-4-boronobenzoate.

Step 3: Catalytic Hydrogenation and Hydrochloride Salt Formation

The final step involves the reduction of the nitro group to an amino group using catalytic hydrogenation. The reaction is carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. The inclusion of concentrated hydrochloric acid in the reaction medium ensures the in-situ formation of the hydrochloride salt of the final product.[1]

  • In a hydrogenation reactor, combine isopropyl 2-nitro-4-boronobenzoate, isopropanol, and a catalytic amount of 10% Pd/C.

  • Add concentrated hydrochloric acid.

  • Pressurize the reactor with hydrogen gas (1-3 atm).

  • Heat the reaction mixture to 30-50°C and stir for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The crude product is then purified by slurrying in a suitable solvent (e.g., acetone or ethyl acetate), followed by filtration and drying to yield this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in drug discovery stems from its dual functionality: as a versatile building block for carbon-carbon bond formation and as a potential pharmacophore for enzyme inhibition.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures.[2][3] The amino group can be a key interaction point with a biological target or a handle for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid for additional modifications.

  • In a reaction flask, combine this compound (1.0 eq.), the desired aryl halide (1.2 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%).

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to 80-110°C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Reactants (Boronic Acid, Aryl Halide, Base) step1 Add Catalyst & Solvent start->step1 step2 Inert Atmosphere (Purge with Ar/N2) step1->step2 step3 Heat & Stir (80-110°C) step2->step3 step4 Reaction Monitoring (TLC, LC-MS) step3->step4 step5 Work-up (Extraction & Washing) step4->step5 step6 Purification (Column Chromatography) step5->step6

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic Acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a valuable bifunctional building block in modern organic synthesis, particularly in medicinal chemistry and materials science. Its strategic placement of an amino group, a boronic acid moiety, and an isopropyl ester enables its use in complex molecular architectures, most notably via Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, starting from commercially available materials. We will dissect the strategic decisions behind the chosen route, provide detailed experimental protocols, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted aminophenylboronic acids.

Introduction and Strategic Overview

The target molecule, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl, presents a specific substitution pattern on a phenylboronic acid core. The synthesis of such multi-substituted aromatic compounds requires careful strategic planning to control regioselectivity and ensure functional group compatibility. An ideal synthesis should be efficient, scalable, and utilize readily available starting materials.

A logical retrosynthetic analysis suggests a linear approach starting from a simpler, commercially available phenylboronic acid derivative. This strategy allows for the sequential introduction of the required functional groups, leveraging established and high-yielding chemical transformations.

Retrosynthetic Analysis

The logical disconnection of the target molecule leads back to 4-carboxyphenylboronic acid, a common starting material. The key transformations involve the reduction of a nitro group to an amine, an esterification of a carboxylic acid, and an initial regioselective nitration.

G cluster_target Target Molecule cluster_precursor1 Key Precursors cluster_start Starting Material target 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl precursor1 2-Nitro-4-(isopropoxycarbonyl)phenylboronic acid target->precursor1  Nitro Reduction precursor2 2-Nitro-4-carboxyphenylboronic acid precursor1->precursor2  Fischer Esterification start 4-Carboxyphenylboronic acid precursor2->start  Electrophilic Nitration

Caption: Retrosynthetic pathway for the target compound.

This analysis informs our proposed forward synthesis, which is a three-step sequence detailed in the following sections. This pathway is adapted from a validated synthesis of the analogous methyl ester, demonstrating its industrial applicability and robustness.[3]

Proposed Synthetic Pathway and Mechanistic Rationale

The chosen pathway begins with the regioselective nitration of 4-carboxyphenylboronic acid, followed by Fischer esterification with isopropanol, and concludes with the catalytic hydrogenation of the nitro group to the desired amine, which is isolated as its hydrochloride salt.

G start 4-Carboxyphenylboronic acid step1_reagents HNO₃ / H₂SO₄ intermediate1 2-Nitro-4-carboxyphenylboronic acid step1_reagents->intermediate1 Nitration step2_reagents Isopropanol, H⁺ (cat.) Reflux intermediate2 2-Nitro-4-(isopropoxycarbonyl)phenylboronic acid step2_reagents->intermediate2 Esterification step3_reagents 1. H₂, Pd/C 2. HCl product This compound step3_reagents->product Reduction

Caption: Proposed three-step forward synthesis pathway.

Step 1: Electrophilic Nitration of 4-Carboxyphenylboronic acid

The synthesis commences with the nitration of 4-carboxyphenylboronic acid. This is a classic electrophilic aromatic substitution.

  • Causality of Experimental Choice: The combination of concentrated sulfuric acid and fuming nitric acid is essential for generating the highly reactive nitronium ion (NO₂⁺), the active electrophile.[3] The boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups are both deactivating and meta-directing. However, the position ortho to the boronic acid group and meta to the carboxylic acid group (the C2 position) is the most favorable site for substitution due to a combination of electronic and steric factors. The reaction is performed at low temperatures (0-10°C) to control the exothermic reaction and prevent unwanted side products.[3]

Step 2: Fischer Esterification

The intermediate, 2-nitro-4-carboxyphenylboronic acid, is converted to its isopropyl ester via Fischer esterification.

  • Causality of Experimental Choice: This equilibrium-controlled reaction requires an acid catalyst (typically a strong mineral acid like H₂SO₄ or a dehydrating agent that generates acid, such as thionyl chloride) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[4][5] Using isopropanol as both the solvent and reactant, and heating the mixture to reflux, drives the equilibrium towards the product by Le Châtelier's principle. The removal of water, a byproduct, is crucial for achieving a high yield.

Step 3: Catalytic Hydrogenation and Salt Formation

The final step is the reduction of the nitro group to an amine.

  • Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a highly efficient and clean method for the reduction of aromatic nitro groups.[3] This method is favored over other reducing agents (like metal/acid reductions) as it avoids harsh conditions and simplifies product isolation. The reaction is conducted in the presence of concentrated hydrochloric acid. This serves two purposes: it maintains an acidic medium that can be favorable for the catalyst and, upon completion of the reduction, it ensures the newly formed, basic amino group is immediately protonated to form the stable and readily isolable hydrochloride salt.[3]

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including strong acids, flammable solvents, and pyrophoric catalysts. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 2-Nitro-4-carboxyphenylboronic acid
  • To a jacketed reaction vessel maintained at 0-5°C, add concentrated sulfuric acid (3.5 eq).

  • While stirring, add 4-carboxyphenylboronic acid (1.0 eq) in portions, ensuring the temperature remains below 10°C.

  • Slowly add fuming nitric acid (2.4 eq) dropwise via an addition funnel, maintaining the internal temperature between 0-10°C.

  • After the addition is complete, allow the mixture to stir at this temperature for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • A precipitate will form. Stir the slurry for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-nitro-4-carboxyphenylboronic acid.

Protocol 3.2: Synthesis of Isopropyl 2-nitro-4-(isopropoxycarbonyl)phenylboronate (Note: This protocol leads to the target ester directly)
  • In a round-bottomed flask equipped with a reflux condenser, suspend 2-nitro-4-carboxyphenylboronic acid (1.0 eq) in isopropanol (10-15 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or add thionyl chloride (2.0 eq) dropwise at room temperature.[5]

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl 2-nitro-4-(isopropoxycarbonyl)phenylboronate. Further purification can be achieved by column chromatography if necessary.

Protocol 3.3: Synthesis of this compound
  • To a hydrogenation vessel, add isopropyl 2-nitro-4-(isopropoxycarbonyl)phenylboronate (1.0 eq) and a suitable solvent like methanol or ethanol (10 volumes).

  • Add concentrated hydrochloric acid (2.5 eq).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w). Caution: Pd/C can be pyrophoric.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (1-3 atm).[3]

  • Stir the reaction mixture vigorously at 30-40°C for 8-10 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Add acetone or ethyl acetate to the residue to induce precipitation/slurrying.

  • Filter the solid, wash with a small amount of the crystallization solvent, and dry under vacuum to afford the final product, this compound.

Data Summary

The following table provides expected outcomes for the described synthetic pathway, based on literature reports for analogous compounds.[3]

StepTransformationStarting MaterialProductExpected YieldPurity (Typical)
1Nitration4-Carboxyphenylboronic acid2-Nitro-4-carboxyphenylboronic acid~85%>95%
2Esterification2-Nitro-4-carboxyphenylboronic acidIsopropyl 2-nitrobenzoate derivative>90%>97%
3ReductionIsopropyl 2-nitrobenzoate derivativeThis compound~65-75%>98%

Conclusion

This guide has detailed a logical and efficient three-step synthesis for this compound. By starting with 4-carboxyphenylboronic acid, the pathway utilizes well-understood, scalable, and high-yielding reactions. The rationale behind the choice of reagents and conditions for each step—nitration, esterification, and catalytic hydrogenation—has been explained to provide a deeper understanding of the synthesis. The provided protocols offer a practical framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science, particularly as a versatile partner in Suzuki-Miyaura cross-coupling reactions.[1]

References

A Technical Guide to the Predicted Spectroscopic Data of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a substituted phenylboronic acid derivative of interest in medicinal chemistry and organic synthesis. Phenylboronic acids are versatile building blocks, notably in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. The presence of an amino group, an ester, and a boronic acid moiety on the same phenyl ring makes this a multifunctional molecule with potential applications in the development of novel therapeutics and functional materials.

Due to the absence of published experimental spectroscopic data for this specific compound, this guide employs a first-principles approach to predict its spectral characteristics. This predictive analysis is based on the well-documented spectroscopic data of three carefully selected structural analogs:

  • 2-Aminophenylboronic acid: Provides insight into the spectroscopic influence of the amino group and the phenylboronic acid functionality in an ortho arrangement.

  • 4-Carboxyphenylboronic acid: Offers data on the impact of a carbonyl-containing substituent at the 4-position of the phenylboronic acid ring.

  • Isopropyl benzoate: Serves as a model for the isopropoxycarbonyl (-COOCH(CH₃)₂) fragment.

By dissecting the molecule into these key functional components and analyzing the spectra of the corresponding analogs, we can construct a reliable, predicted spectroscopic profile for this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the isopropyl ester group. The presence of the hydrochloride salt will likely lead to broad signals for the amine and boronic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HAr-HThe proton ortho to the boronic acid and meta to the amino group is expected to be the most deshielded aromatic proton.
~7.8dd1HAr-HThe proton ortho to the ester and meta to the boronic acid.
~7.6d1HAr-HThe proton ortho to the amino group and meta to the ester.
5.0 - 5.2septet1H-CH(CH₃)₂Based on the septet observed for the isopropyl group in isopropyl benzoate.[1]
~4.0 (broad)s3H-NH₃⁺The amino group will be protonated, leading to a broad singlet.
~8.0 (very broad)s2H-B(OH)₂Boronic acid protons often appear as a broad singlet and may exchange with water in the solvent.
1.3 - 1.4d6H-CH(CH₃)₂Based on the doublet observed for the isopropyl methyl groups in isopropyl benzoate.[1]

Expertise & Experience Insights: The chemical shifts of the aromatic protons are predicted based on the additive effects of the electron-donating amino group and the electron-withdrawing isopropoxycarbonyl and boronic acid groups. The hydrochloride salt form will protonate the amino group to -NH₃⁺, which will act as a stronger deactivating group, further influencing the aromatic proton shifts. The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable protons of the amino and boronic acid groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (ppm)AssignmentRationale
~165C=O (ester)Typical chemical shift for an ester carbonyl carbon, as seen in isopropyl benzoate.[1]
~145Ar-C-NH₃⁺The carbon attached to the protonated amino group will be significantly deshielded.
~135Ar-C-COO-The carbon attached to the isopropoxycarbonyl group.
~130Ar-C (para to NH₃⁺)Aromatic carbon chemical shifts are influenced by all substituents.
~128Ar-C (ortho to COO-)Aromatic carbon chemical shifts are influenced by all substituents.
~120Ar-C-B(OH)₂The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation.
~118Ar-C (ortho to NH₃⁺)Aromatic carbon chemical shifts are influenced by all substituents.
~70-CH(CH₃)₂Based on the chemical shift of the methine carbon in isopropyl benzoate.[1]
~22-CH(CH₃)₂Based on the chemical shift of the methyl carbons in isopropyl benzoate.[1]

Trustworthiness: These predictions are based on established chemical shift ranges for similar functional groups. The broadness of the signal for the carbon attached to the boron atom is a well-documented phenomenon.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3000 (broad)StrongO-H stretch (boronic acid), N-H stretch (-NH₃⁺)Broad absorption due to hydrogen bonding.
~3000MediumAromatic C-H stretchCharacteristic of aromatic rings.
~2980MediumAliphatic C-H stretchFrom the isopropyl group.
~1720StrongC=O stretch (ester)A strong, sharp peak is expected for the ester carbonyl.
~1600, ~1480MediumC=C stretch (aromatic)Typical aromatic ring vibrations.
~1350StrongB-O stretchCharacteristic of boronic acids.
~1250StrongC-O stretch (ester)Strong absorption associated with the ester linkage.

Authoritative Grounding: The predicted wavenumbers are based on well-established correlation tables for IR spectroscopy and data from analogous compounds.[2][3]

Predicted Mass Spectrum

For the mass spectrum, we would expect to see the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Mass Spectrometry Fragments (EI)

Predicted m/zIonRationale
223[M-HCl]⁺Loss of HCl from the parent molecule.
181[M-HCl - C₃H₆]⁺Loss of propene from the isopropyl group (McLafferty rearrangement).
164[M-HCl - COOCH(CH₃)₂ + H]⁺Loss of the isopropoxycarbonyl group.
121[HOOC-C₆H₄-B(OH)₂]⁺Fragment corresponding to the 4-carboxyphenylboronic acid cation.
105[C₆H₅CO]⁺Benzoyl cation, a common fragment from benzoates.[4][5]
77[C₆H₅]⁺Phenyl cation.[5]

Expertise & Experience Insights: The fragmentation of the isopropyl ester is expected to be a dominant process. The loss of propene via a McLafferty rearrangement is a characteristic fragmentation pathway for isopropyl esters. The benzoyl cation is also a very stable and commonly observed fragment.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing exchangeable protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) for good sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the TMS signal at 0 ppm for ¹H and the solvent peak for ¹³C.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-MS

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

  • Data Processing:

    • Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

Visualization

Molecular Structures

G cluster_target Target Molecule cluster_analogs Analogous Compounds target This compound analog1 2-Aminophenylboronic acid analog2 4-Carboxyphenylboronic acid analog3 Isopropyl benzoate

Caption: Molecular structures of the target compound and its analogs.

Predictive Analysis Workflow

workflow cluster_data Data Acquisition (Predicted) cluster_analogs Analog Data Input NMR NMR Spectroscopy (¹H & ¹³C) guide In-depth Technical Guide NMR->guide IR IR Spectroscopy IR->guide MS Mass Spectrometry MS->guide analog1 2-Aminophenylboronic acid Data analysis Predictive Spectroscopic Analysis analog1->analysis analog2 4-Carboxyphenylboronic acid Data analog2->analysis analog3 Isopropyl benzoate Data analog3->analysis analysis->NMR analysis->IR analysis->MS

Caption: Workflow for predictive spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available, a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. This predictive analysis, based on the empirical data of structurally related compounds, provides researchers with a valuable tool for the identification, characterization, and quality control of this molecule. The detailed experimental protocols included in this guide offer a clear pathway for the future acquisition of empirical data, which will serve to validate and refine the predictions made herein.

References

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Modern Boronic Acid

In the landscape of contemporary drug discovery and development, boronic acids and their derivatives have emerged as indispensable building blocks and pharmacophores.[1] Their unique ability to form reversible covalent bonds with diols has positioned them at the forefront of inhibitor design, particularly for enzymes, and as versatile reagents in cross-coupling reactions.[2][3] The subject of this guide, this compound (CAS No. 1150114-64-9), represents a functionally rich scaffold of significant interest to medicinal chemists.[4][5][6] However, the successful application of this, or any active pharmaceutical ingredient (API), is fundamentally tethered to a thorough understanding of its physicochemical properties, with solubility chief among them.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deep, actionable understanding of the principles governing the solubility of this specific boronic acid hydrochloride salt. We will dissect the theoretical underpinnings, provide robust, field-tested experimental protocols for solubility determination, and offer insights into the interpretation of the resulting data. Our objective is to empower you, the scientist, to not only measure but also intelligently manipulate the solubility of this compound to advance your research and development objectives.

Deconstructing the Molecule: Structural Influences on Solubility

The solubility of this compound is not a monolithic property but rather a complex interplay of its constituent functional groups and the nature of the solvent environment. A close examination of its structure provides predictive insights into its behavior.[7]

  • The Phenylboronic Acid Core: Phenylboronic acids themselves exhibit a wide range of solubilities.[3][8] A critical characteristic is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8][9] These boroxines are generally less soluble than the parent boronic acid, which can complicate solubility measurements and lead to irreproducible results.[8]

  • The Hydrochloride Salt: The presence of the hydrochloride salt of the amino group is expected to significantly enhance aqueous solubility, particularly in acidic to neutral pH, by introducing a charged, highly polar moiety.

  • The Isopropoxycarbonyl Group: This ester group introduces a degree of lipophilicity, which will influence solubility in organic solvents. Esterification of boronic acids generally tends to increase their solubility in organic media compared to the parent acids.[10]

  • The Amino Group: The amino group, in its free base or protonated form, contributes to the molecule's polarity and potential for hydrogen bonding, impacting its interaction with protic solvents.

The type and position of substituents on the phenyl ring have a significant effect on the properties and solubility of boronic acids in both water and organic solvents.[9]

The Critical Role of the Solvent Environment: pH and Polarity

Aqueous Solubility and the Henderson-Hasselbalch Relationship

For an ionizable compound like this compound, aqueous solubility is profoundly pH-dependent. The equilibrium between the solid state and the dissolved species is governed by the intrinsic solubility of the unionized form and the dissociation constants (pKa) of the ionizable groups.

The key equilibria at play are the dissociation of the boronic acid group (pKa typically around 8.8 for phenylboronic acid) and the protonation/deprotonation of the amino group.[3] The hydrochloride salt form ensures that in solution, the amino group will be protonated at low pH. As the pH increases, the solubility is expected to follow a profile dictated by the pKa values of the amino and boronic acid functionalities. A minimum solubility is often observed around the isoelectric point of the molecule.

Solubility in Organic Solvents

The choice of an organic solvent is critical for synthesis, purification, and formulation.[8] Based on general trends for phenylboronic acids, we can anticipate the following:[8][9][11]

  • High Solubility: In polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.[8][11]

  • Moderate Solubility: In solvents like chloroform.[8][11]

  • Low Solubility: In non-polar hydrocarbon solvents such as methylcyclohexane.[8][11]

The isopropoxycarbonyl group will likely enhance solubility in a range of organic solvents compared to the unsubstituted aminophenylboronic acid.

A Framework for Discovery: Experimental Determination of Solubility

There is no universally accepted standard method for determining equilibrium solubility; however, protocols established by organizations like the World Health Organization (WHO) provide a robust framework.[12][13] The following sections detail a comprehensive approach to characterizing the solubility of this compound.

Prerequisite: A Validated Analytical Method

Before commencing solubility studies, a specific and validated analytical method for quantifying the compound in solution is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.[14] Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can offer higher sensitivity and selectivity, which is particularly useful for complex matrices or when dealing with very low solubilities.[15][16]

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) studies and is the gold standard for determining thermodynamic solubility.[12][13][17][18]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound

  • pH Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)

  • Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance, or 25 ± 1 °C for general physicochemical characterization)

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

  • Calibrated pH meter

  • Validated HPLC or UPLC-MS/MS system

Methodology:

  • Preparation: Add an excess amount of the compound to vials containing a known volume of each pH buffer. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.

  • Equilibration: Secure the vials in the orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments.[18]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.[17] This step must be performed quickly and at the experimental temperature to avoid precipitation or further dissolution.

  • pH Measurement: Record the final pH of the saturated solution.[17]

  • Quantification: Immediately dilute an aliquot of the clear supernatant with mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample to determine the compound's concentration.

  • Replicates: Perform a minimum of three replicate determinations for each pH condition.[17]

Protocol 2: Organic Solvent Solubility

Objective: To determine the solubility in a range of common organic solvents.

Methodology: The shake-flask method described above can be adapted for organic solvents. The key difference is that pH is not a factor. The experiment is typically conducted at a controlled ambient temperature (e.g., 25 ± 1 °C).

Solvent Selection: A suggested panel of solvents includes:

  • Ethers: Dioxane, Tetrahydrofuran (THF), Diethyl ether

  • Ketones: Acetone, Methyl ethyl ketone (MEK)

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Non-polar Solvents: Toluene, Heptane

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Aqueous Solubility of this compound

pH Condition Initial pH Final pH Mean Solubility (mg/mL) Standard Deviation
0.1 N HCl 1.2
Acetate Buffer 4.5

| Phosphate Buffer | 6.8 | | | |

Table 2: Organic Solvent Solubility of this compound at 25°C

Solvent Mean Solubility (mg/mL) Standard Deviation
Methanol
Acetone
Dichloromethane
Toluene

| ...other solvents | | |

Visualizing the Process: Workflows and Relationships

Diagrams are essential for clarifying complex experimental workflows and conceptual relationships.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis API Excess API Vial Combine in Vial API->Vial Solvent Select Solvent (Aqueous Buffer or Organic) Solvent->Vial Shaker Agitate at Controlled Temperature (e.g., 24-48h) Vial->Shaker Place vials Separate Phase Separation (Centrifuge/Filter) Shaker->Separate Quantify Quantify Concentration (e.g., HPLC) Separate->Quantify Supernatant pH_measure Measure Final pH (Aqueous Only) Separate->pH_measure Supernatant Result Solubility Data Quantify->Result pH_measure->Result

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_factors Influencing Factors Molecule This compound Key Functional Groups Aqueous Aqueous Environment pH pKa Ionic Strength Molecule->Aqueous Organic Organic Solvent Polarity H-Bonding Capacity Molecule->Organic SolidState Solid State Properties Crystal Form Boroxine Formation Molecule->SolidState Solubility Observed Solubility Aqueous->Solubility Organic->Solubility SolidState->Solubility

Caption: Factors Influencing Compound Solubility.

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of this compound is not an academic exercise; it is a prerequisite for its effective utilization. The data generated through the protocols outlined in this guide will inform critical decisions in process chemistry (solvent selection for reactions and crystallizations), formulation development (excipient choice for desired dosage forms), and preclinical studies (vehicle selection for in vitro and in vivo assays). By systematically investigating and understanding the solubility profile of this promising molecule, researchers can de-risk their development programs and accelerate the journey from the laboratory to potential therapeutic application.

References

In-Depth Technical Guide: Handling and Storage of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the safe and effective handling and storage of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride (CAS No. 1150114-64-9). Boronic acids are pivotal reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. The specific functionalities of this compound—an aminophenylboronic acid ester derivative—present unique stability and handling considerations. This document outlines the requisite protocols, from initial receipt and assessment to long-term storage and disposal, grounded in established safety standards and chemical reactivity principles. It is intended for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is a substituted aminophenylboronic acid. The presence of the boronic acid moiety, the amino group, and the isopropyl ester functionality dictates its reactivity, stability, and handling requirements.

Table 1: Compound Specifications

PropertyValueSource
IUPAC Name (2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride[1]
CAS Number 1150114-64-9[1][2][3]
Molecular Formula C10H15BClNO4[1][2][3]
Molecular Weight 259.49 g/mol [3]
Appearance White to off-white solid/powder[4]
Purity Typically ≥95%[2][3]

Hazard Identification and Safety Precautions

A thorough understanding of the potential hazards is paramount before handling this compound. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the general class of boronic acids and aminophenyl derivatives warrants a cautious approach based on available Safety Data Sheets (SDS) for similar compounds.[4][5][6]

2.1. GHS Hazard Classification (Anticipated)

Based on the functional groups present and data for related compounds, the following GHS classifications should be anticipated.[7] Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

2.2. Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable to prevent contact with skin, eyes, and the respiratory system.[5][9]

  • Hand Protection: Wear protective gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and removed properly to avoid skin contact.[5][10]

  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[4][5] A face shield should be used if there is a splash risk.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Impervious clothing is recommended.[5]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood.[6] If dusts are generated and a fume hood is not available, a NIOSH-approved respirator is required.[10]

2.3. Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood or other ventilated enclosure.[5][9] This provides containment and protects the operator from inhaling airborne particulates. Ensure that eyewash stations and safety showers are close to the workstation.[4]

Handling Procedures

The stability of boronic acids is a critical factor influencing handling protocols. The boronic acid group is susceptible to dehydration to form boroxines (anhydrides) and protodeboronation, particularly under specific conditions.

3.1. Aliquoting and Weighing

Due to its potential as a respiratory irritant, weighing and aliquoting must be performed within a fume hood or a ventilated balance enclosure.[5][6]

Experimental Protocol: Weighing and Aliquoting

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh boats, vials) within the hood.

  • Equilibration: Allow the sealed container of the boronic acid to equilibrate to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which can promote degradation.

  • Dispensing: Carefully open the container. Use a clean, dry spatula to dispense the desired amount of the solid onto a weigh boat, minimizing dust formation.[4][10]

  • Closure: Promptly and securely seal the main container. Purging the headspace with an inert gas like argon or nitrogen is a best practice that significantly enhances long-term stability by displacing moisture and oxygen.[4]

  • Transfer: Transfer the weighed material to the reaction vessel or a pre-labeled storage vial.

  • Decontamination: Clean all equipment and the work surface thoroughly after use. Dispose of contaminated materials as chemical waste.[4]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling A Don PPE B Verify Fume Hood Operation A->B C Equilibrate Reagent to Room Temp B->C D Open Container C->D E Weigh Desired Amount D->E F Transfer to Vessel E->F G Seal Primary Container (Inert Gas Purge Recommended) F->G H Clean Equipment & Workspace G->H I Dispose of Waste Properly H->I J Remove PPE I->J

Caption: Workflow for safe handling and aliquoting.

Storage and Stability

The long-term stability of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is critically dependent on storage conditions. The primary degradation pathways for boronic acids are oxidation and dehydration. This compound is also noted to be hygroscopic (moisture-sensitive) and potentially air-sensitive.[4][6]

4.1. Optimal Storage Conditions

  • Temperature: Store in a cool, dry place.[3] Refrigeration is often recommended for boronic acids.[4] Some suppliers suggest room temperature storage for the sealed, dry compound.[7] For long-term storage, consult the supplier's recommendation.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[4] This is the most critical factor for preventing oxidative degradation and minimizing contact with moisture.

  • Light: Protect from direct sunlight.[5]

  • Moisture: The compound is hygroscopic.[4][6] It must be stored in a tightly sealed container in a dry environment.[4][6]

4.2. Stability Considerations

The boronic acid functional group is prone to trimerization to form a boroxine anhydride, especially upon heating or in the presence of dehydrating agents. Some suppliers note that their product may contain varying amounts of the anhydride form.[11] While this process is often reversible upon treatment with water, it alters the stoichiometry of the reagent. The presence of the hydrochloride salt and the ester may influence its hygroscopicity and stability profile compared to a free base boronic acid.

Diagram: Storage Decision Logic

Start Reagent Received Check_Use Immediate Use? Start->Check_Use Short_Term Short-Term Storage (< 1 month) Check_Use->Short_Term No Use_Reagent Proceed to Experiment Check_Use->Use_Reagent Yes Long_Term Long-Term Storage (> 1 month) Short_Term->Long_Term If longer storage needed Store_Cool_Dry Store in Cool, Dry Place Short_Term->Store_Cool_Dry Store_Refrigerated Store Refrigerated Long_Term->Store_Refrigerated Inert_Atmosphere Seal under Inert Gas (Ar or N2) Store_Cool_Dry->Inert_Atmosphere Store_Refrigerated->Inert_Atmosphere Tightly_Seal Tightly Seal Container Inert_Atmosphere->Tightly_Seal Tightly_Seal->Use_Reagent

Caption: Decision tree for appropriate storage conditions.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as chemical waste. Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[9] Do not allow the product to enter drains.[10]

Application Note: Use in Suzuki-Miyaura Coupling and Bioconjugation

This reagent is designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and other areas of chemical synthesis and materials science. The aminophenylboronic acid moiety is a versatile building block.

Key Considerations for Reactivity:

  • Suzuki-Miyaura Coupling: The boronic acid is the key reactive partner for the organometallic coupling with an aryl or vinyl halide. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

  • Bioconjugation: Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in saccharides and glycoproteins.[12][13] This property allows for their use in creating sensors, drug delivery systems, and for the specific recognition and enrichment of glycoproteins.[14]

  • pH Sensitivity: The binding between boronic acids and diols is pH-dependent, allowing for controlled capture and release by altering the pH of the medium.[14]

The hydrochloride salt form may require neutralization or the use of an additional equivalent of base in the reaction mixture to free the amine if its nucleophilicity is desired for a subsequent reaction step or to prevent catalyst inhibition.

References

Methodological & Application

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Protocols, Mechanisms, and Optimization Strategies

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, providing a powerful route to biaryls, polyolefins, and styrenes.[3]

Within the vast library of building blocks for this transformation, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride emerges as a particularly valuable reagent. Its trifunctional nature—possessing a nucleophilic amino group, an ester moiety, and the reactive boronic acid—makes it a strategic precursor for complex molecules in medicinal chemistry and materials science. The ability to introduce this substituted aniline framework in a single, convergent step allows for the rapid construction of core structures found in numerous biologically active compounds.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep mechanistic understanding, a field-proven experimental protocol, and a robust framework for troubleshooting and optimization, ensuring reproducible and high-yielding results.

The Engine of the Reaction: A Mechanistic Deep Dive

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three key steps, orchestrated by a palladium catalyst.[2][4][5][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This irreversible step forms a square planar Palladium(II) intermediate.[7] The rate of this step is often influenced by the ligand system; electron-rich ligands can enhance the reactivity of the Pd(0) center, facilitating the addition, especially with less reactive aryl chlorides.[8][9]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[1][12][13] The choice of base is therefore critical and directly impacts the reaction rate and yield.[1]

  • Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic ligands couple to form the desired biaryl product via a new C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[1][3] This step is often accelerated by bulky ligands, which promote the formation of the product by destabilizing the Pd(II) intermediate.[8][14]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl Ar'-B(OR)3- RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' (Product) BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->Transmetal Enters Transmetalation

The Suzuki-Miyaura Catalytic Cycle, highlighting the critical base-mediated activation of the boronic acid.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a model aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
  • Boronic Acid: this compound (1.0 equiv)

  • Aryl Halide: e.g., 4-Bromoanisole (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or XPhos Pd G3 (1-2 mol%)

  • Base: K₂CO₃ (Potassium Carbonate, anhydrous powder) (3.0 - 4.0 equiv). Note: Sufficient base is required to both neutralize the HCl salt and drive the catalytic cycle.

  • Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Anhydrous sodium sulfate, Ethyl acetate, Brine, Deionized water

Equipment Setup
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with an oil bath

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, potassium carbonate, and the palladium catalyst.[3][15]

  • Inert Atmosphere: Seal the flask with a septum or condenser and connect it to the inert gas manifold. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.[15]

  • Solvent Addition: Prepare the degassed solvent mixture by bubbling nitrogen or argon through the 1,4-dioxane/water mixture for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for 4-12 hours.[3]

  • Reaction Monitoring: Track the consumption of the starting materials and the formation of the product by taking small aliquots from the reaction mixture at regular intervals. A common method is Thin Layer Chromatography (TLC) or, for more precise data, LC-MS.[3][16][17]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids (Boronic Acid, Halide, Base, Catalyst) B 2. Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 90-100°C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench E->F Reaction Complete G 7. Aqueous Workup (Extraction) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

A logical workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

Achieving optimal yields requires a systematic approach to refining reaction parameters.[18][19] The following tables provide a guide for optimization and for diagnosing common issues.

Table 1: Key Parameters for Reaction Optimization
ParameterCommon Choices & ConsiderationsRationale for Optimization
Catalyst/Ligand Pd(PPh₃)₄: Robust, general-purpose. Buchwald Precatalysts (e.g., XPhos Pd G3): Higher activity, lower loadings, good for challenging substrates. PdCl₂(dppf): Effective, air-stable Pd(II) precatalyst.The ligand's electronic and steric properties dramatically affect catalyst performance.[7][20] Screening different catalyst systems is often the most effective way to improve yield.
Base K₂CO₃, Cs₂CO₃: Strong, effective bases for most couplings. K₃PO₄: A strong base often used for less reactive substrates. KF: A milder base that can prevent hydrolysis of sensitive functional groups like esters.[11][21]The base strength influences the rate of boronate formation.[1] The choice must balance reactivity with potential side reactions (e.g., ester hydrolysis).
Solvent Dioxane/H₂O, THF/H₂O: Excellent for dissolving both organic and inorganic reagents.[6] Toluene/H₂O/EtOH: A common alternative system.[22] DMF, Acetonitrile: Can be effective, particularly in anhydrous conditions.The solvent system must solubilize all components and be stable at the reaction temperature. The presence of water is often crucial for dissolving the base.
Temperature Room Temp to 120 °C: Typical range is 80-100 °C.Higher temperatures increase reaction rates but can also promote side reactions and decomposition of the boronic acid or catalyst.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed). 2. Insufficiently degassed system (oxygen present). 3. Poor solubility of reagents. 4. Reaction temperature too low or time too short.1. Use a fresh bottle of catalyst or a more robust precatalyst.[14] 2. Ensure rigorous degassing of solvents and the reaction flask.[15] 3. Screen different solvent systems or add a co-solvent.[21] 4. Increase temperature gradually and monitor the reaction for a longer duration.
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst. 2. Pd(II) source without efficient reduction to Pd(0).1. Improve inert atmosphere techniques; thoroughly degas all solvents, including the water for the base solution.[8][14] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions promote reduction of a Pd(II) precatalyst.
Protodeboronation (Boronic acid replaced by -H)1. Instability of the boronic acid, especially under harsh basic or high-temperature aqueous conditions.[8]1. Use a milder base (e.g., KF).[21] 2. Lower the reaction temperature. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if the problem persists.[8]
Hydrolysis of Isopropyl Ester 1. Use of strong hydroxide bases (e.g., NaOH, KOH). 2. Prolonged heating in a strongly basic aqueous medium.1. Switch to a non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] 2. For extremely sensitive substrates, use KF under anhydrous conditions.[11][21] 3. Minimize reaction time by using a more active catalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing complex, functionalized biaryl compounds. Success hinges on a solid understanding of the reaction mechanism, careful execution under inert conditions, and a systematic approach to optimization. By appreciating the critical roles of the catalyst, base, and solvent, and by utilizing the troubleshooting guide provided, researchers can confidently employ this protocol to accelerate their synthetic programs in drug discovery and materials science.

References

Palladium catalyst for "2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Palladium-Catalyzed Cross-Coupling of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Authored by: A Senior Application Scientist

Introduction

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating both amino and carboxylate functionalities are privileged scaffolds in a vast array of pharmacologically active agents and functional materials. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a highly valuable, yet challenging, building block that provides direct access to such structures. Its trifunctional nature—possessing an amino group, an ester, and a boronic acid—necessitates a carefully considered approach to achieve successful cross-coupling.

The inherent reactivity of the amino group can lead to catalyst inhibition, while the ester moiety introduces sensitivity to basic conditions. This guide provides a comprehensive, in-depth analysis and a set of robust protocols for the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions. We will move beyond simple procedural lists to explain the fundamental principles behind component selection, enabling researchers to not only execute the reaction but also to troubleshoot and adapt the methodology for their specific synthetic challenges.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][3]

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation : This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5][6][7] The choice and strength of the base directly influence the rate and efficiency of this step.

  • Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Ar¹-X Transmetalation Transmetalation Intermediate Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetalation [Ar²B(OH)₃]⁻ Transmetalation->Pd0 Ar¹-Ar² (Product) Reductive Elimination BoronicAcid Ar²B(OH)₂ AteComplex [Ar²B(OH)₃]⁻ (Active Species) BoronicAcid->AteComplex + Base (e.g., OH⁻) AteComplex->OxAdd Transmetalation Partner caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Strategic Component Selection for a Challenging Substrate

The success of coupling 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hinges on the judicious selection of each reaction component to balance reactivity while mitigating potential side reactions.

Palladium Catalyst & Ligand System

The combination of the palladium source and its coordinating ligand dictates the catalyst's activity, stability, and substrate scope.

  • Palladium Source :

    • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable but require in-situ reduction to the active Pd(0) state. This is typically achieved by a phosphine ligand or other reaction components.

    • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are directly active or readily generate the active species. However, they can be more sensitive to air and moisture.[8]

    • Heterogeneous Catalysts (e.g., Pd/C): These offer simplified workup and catalyst removal, making them attractive for industrial processes.[9][10][11] They are often effective for less demanding couplings but may show lower activity for challenging substrates.

  • Ligand Choice : For a substrate with a potentially coordinating amino group and steric bulk, the ligand choice is paramount.

    • Simple Phosphines (e.g., PPh₃): A workhorse ligand, but may be insufficient for this challenging transformation.

    • Bulky, Electron-Rich Ligands : Buchwald-type biaryl phosphine ligands are specifically designed to promote challenging cross-couplings.[12] They accelerate both the oxidative addition and the reductive elimination steps and can prevent catalyst deactivation. Ligands like SPhos and XPhos are highly recommended for substrates bearing electron-rich (amino) or sterically hindered groups.[13]

The Critical Role of the Base

The base plays multiple roles: it is required for the crucial transmetalation step, and in this specific case, it must also neutralize the HCl salt of the boronic acid.[4][5][6]

  • Base Strength & Type :

    • Strong Bases (e.g., NaOH, CsOH): While effective at promoting transmetalation, they significantly increase the risk of hydrolyzing the isopropoxycarbonyl ester group.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃): Offer a good balance of reactivity and are less likely to cause ester saponification. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[14]

    • Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for difficult couplings, particularly when using Buchwald ligands.[15] It is generally compatible with ester functionalities under carefully controlled conditions.

    • Fluorides (e.g., KF): A mild base that can be effective and is particularly useful for preventing protodeboronation, but may lead to slower reaction rates.[7][16]

  • Stoichiometry : A minimum of 3.0 equivalents of base is recommended: 1.0 equivalent to neutralize the HCl salt and 2.0 equivalents to drive the catalytic cycle.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents : Dioxane, Toluene, and THF are excellent choices as they are relatively inert and have boiling points suitable for heating.

  • Aqueous Co-solvent : A small amount of water is often added to the reaction. This aids in dissolving the inorganic base, which in turn facilitates the formation of the hydrophilic borate "ate" complex, accelerating transmetalation.[17] A typical ratio is between 5:1 and 10:1 (organic solvent:water).

  • Degassing : It is absolutely essential to degas the solvent and the entire reaction setup. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and the unwanted homocoupling of the boronic acid.[8][18]

Recommended Experimental Protocols

The following protocols provide two validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific aryl halide.

Protocol 1: General Purpose Conditions (Pd(PPh₃)₄ / K₂CO₃)

This protocol uses a classic, readily available catalyst system suitable for reactive aryl iodides and bromides.

Table 1: Reagents for General Purpose Protocol

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
Aryl Halide (Ar-X)-1.0 equiv1.0 mmol
This compound261.511.2 equiv1.2 mmol (314 mg)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.05 equiv0.05 mmol (58 mg)
Potassium Carbonate (K₂CO₃)138.213.0 equiv3.0 mmol (415 mg)
Toluene / Ethanol / H₂O (4:1:1)--10 mL

Step-by-Step Procedure:

  • Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (314 mg), and potassium carbonate (415 mg).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent mixture (Toluene/Ethanol/H₂O) via syringe.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ (58 mg).

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Performance Conditions (Buchwald Ligand/Precatalyst)

This advanced protocol is recommended for challenging or unreactive aryl halides (e.g., aryl chlorides) and for maximizing yield.

Table 2: Reagents for High-Performance Protocol

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
Aryl Halide (Ar-X)-1.0 equiv1.0 mmol
This compound261.511.5 equiv1.5 mmol (392 mg)
XPhos Pd G3 Precatalyst869.280.02 equiv0.02 mmol (17 mg)
Potassium Phosphate (K₃PO₄), finely ground212.273.0 equiv3.0 mmol (637 mg)
1,4-Dioxane / H₂O (10:1)--10 mL

Step-by-Step Procedure:

  • Setup : In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), this compound (392 mg), finely ground K₃PO₄ (637 mg), and the XPhos Pd G3 precatalyst (17 mg) to a vial or flask with a stir bar.

  • Solvent Addition : Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Inert Atmosphere : Seal the vessel tightly with a screw cap containing a PTFE septum.

  • Reaction : Place the vessel in a preheated heating block or oil bath at 100-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by LC-MS (typically 2-8 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), filter through a pad of Celite® to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.

References

Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling with 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and a broad tolerance for various functional groups.[1][2] A critical, yet often nuanced, parameter in this reaction is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step to the palladium center.[2][3][4] The selection of an appropriate base can profoundly influence the reaction's yield, rate, and selectivity.[2]

This guide provides an in-depth analysis of base selection for the Suzuki-Miyaura coupling of a particularly challenging substrate: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride salt . The presence of a free amino group, a base-labile ester, and its formulation as an HCl salt introduces several layers of complexity that necessitate a carefully considered approach to reaction optimization.

The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is indispensable for the transmetalation step.[2][3] It is widely believed that the base activates the organoboron species, rendering it more nucleophilic and thus facilitating the transfer of the organic moiety to the palladium complex.[2][3][4]

The base can influence the reaction in several ways:

  • Formation of the Boronate Anion: The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is significantly more reactive towards the palladium(II) intermediate in the transmetalation step.[3][4][6]

  • Formation of Palladium Hydroxide/Alkoxide Species: The base can also react with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which can then undergo transmetalation with the neutral boronic acid.[3][7]

  • Influence on Catalyst Activity: The choice of base can impact the stability and activity of the palladium catalyst.[8][9]

Suzuki_Cycle_Base_Role cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base_action Role of Base Pd(0)L_n Pd(0)L_n R-Pd(II)-X L_n R-Pd(II)-X L_n Pd(0)L_n->R-Pd(II)-X L_n Oxidative Addition (R-X) R-Pd(II)-R' L_n R-Pd(II)-R' L_n R-Pd(II)-X L_n->R-Pd(II)-R' L_n Transmetalation R-R' R-R' (Product) R-Pd(II)-R' L_n->R-R' Boronic_Acid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->R-Pd(II)-X L_n Facilitates Transmetalation

Figure 1: The role of the base in activating the boronic acid for the transmetalation step.

Challenges Presented by 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

The unique structure of this boronic acid derivative presents several challenges that must be addressed through careful base selection:

  • HCl Salt: The boronic acid is supplied as a hydrochloride salt, meaning the amino group is protonated. An additional equivalent of base is required to neutralize the HCl before the catalytic cycle can proceed efficiently.

  • Free Amino Group: The free amine can potentially coordinate to the palladium center, which may inhibit catalytic activity.[8][9]

  • Base-Labile Ester: The isopropoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[10]

  • Protodeboronation: Arylboronic acids, particularly those with certain electronic properties, can undergo protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11][12][13] This is often exacerbated by strong bases and high temperatures.[11][12]

Comparative Analysis of Bases

The choice of base should aim to maximize the rate of the desired coupling reaction while minimizing side reactions. Below is a comparative analysis of common bases for this specific application.

BasepKa of Conjugate AcidStrengthKey Characteristics & Recommendations
Potassium Carbonate (K₂CO₃) 10.3ModerateA good starting point. Often used in biphasic solvent systems (e.g., toluene/water) which can limit ester hydrolysis.[10]
Sodium Carbonate (Na₂CO₃) 10.3ModerateSimilar to K₂CO₃ but sometimes less effective. A viable alternative.[14]
Cesium Carbonate (Cs₂CO₃) 10.3ModerateOften provides higher yields, especially with challenging substrates. Its higher solubility in organic solvents can be advantageous. Recommended for difficult couplings.[10]
Potassium Phosphate (K₃PO₄) 12.3StrongA strong but generally non-nucleophilic base. Often effective when weaker bases fail. Can be used in both aqueous and anhydrous conditions.[2]
Potassium Fluoride (KF) 3.2WeakA mild base that can be effective in activating boronic acids, particularly when base-sensitive functional groups like esters are present.[15] It is thought to form a highly nucleophilic trifluoroborate species in situ.
Organic Bases (e.g., Et₃N, DIPEA) ~11ModerateGenerally less effective for Suzuki couplings as they are often not strong enough to efficiently form the boronate species.[14] Not typically recommended as the primary base.
Experimental Protocol: Base Screening for the Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for screening different bases to identify the optimal conditions for your specific coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected base (3.0 mmol - Note the stoichiometry)

  • Solvent (e.g., Toluene/H₂O 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.2 mmol), aryl halide (1.0 mmol), and the selected base (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Base_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Boronic Acid HCl Salt, Aryl Halide, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Pd Catalyst B->C D Add Degassed Solvent C->D E Heat to Desired Temperature (e.g., 80-100 °C) with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool, Dilute, and Wash F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2: General workflow for base screening in the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, consider a stronger base (e.g., K₃PO₄) or a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands).[16] Increasing the temperature may also be beneficial, but monitor for ester hydrolysis and protodeboronation.

  • Ester Hydrolysis: If significant ester hydrolysis is observed, switch to a milder base like KF or conduct the reaction at a lower temperature. Using an anhydrous solvent system with a soluble base like potassium trimethylsilanolate could be an alternative strategy.[17]

  • Protodeboronation: This side reaction can be minimized by using milder bases, lower temperatures, and shorter reaction times.[18] The use of boronic esters, such as the pinacol ester, can also mitigate protodeboronation as they are generally more stable.[18]

  • Catalyst Deactivation: If catalyst deactivation is suspected, ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation.[18] The presence of the amino group on the boronic acid could also contribute to catalyst inhibition. In such cases, N-protection of the amine (e.g., with a Boc group) prior to coupling has been shown to significantly improve yields.[19]

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. A systematic approach, starting with moderate bases like K₂CO₃ and escalating to stronger, non-nucleophilic bases such as K₃PO₄ if necessary, is recommended. Careful consideration of the stoichiometry to account for the HCl salt is essential. By understanding the interplay between the base and the functional groups present in the substrate, researchers can effectively navigate the challenges of this transformation to achieve high yields of the desired biaryl products.

References

Application Note: Optimizing Solvent Systems for the Suzuki-Miyaura Coupling of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the critical role of solvent selection in the Suzuki-Miyaura cross-coupling reaction, specifically utilizing the sterically hindered and electronically complex substrate, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride . We delve into the mechanistic implications of solvent choice, offering a comparative analysis of various solvent systems. This guide presents field-proven insights and detailed experimental protocols to empower users to optimize reaction conditions, maximize yield and purity, and troubleshoot common challenges associated with this versatile C-C bond-forming reaction.

Introduction: The Challenge of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its reliability in constructing biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] The reaction's power lies in its general tolerance for a wide array of functional groups. However, substrates bearing multiple, potentially reactive moieties, such as 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl , present unique optimization challenges.

This particular substrate contains:

  • An amino group , which can coordinate with the palladium catalyst.

  • A base-labile ester group (isopropoxycarbonyl), which is susceptible to hydrolysis under harsh basic conditions.

  • A boronic acid functional group that requires base activation to participate in the catalytic cycle.[3]

  • An HCl salt , which necessitates the use of additional base for neutralization before the reaction can commence.

The choice of solvent is not merely about dissolution; it is a critical parameter that profoundly influences every step of the catalytic cycle, the solubility of reagents, the efficacy of the base, and the stability of the starting material and product. This guide will illuminate the causality behind solvent selection for this complex system.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is paramount to rational solvent selection. The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] The solvent influences the rate and efficiency of each of these stages.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst reductive_elimination Reductive Elimination pd0->reductive_elimination aryl_halide Ar-X oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex pd_complex->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base transmetalation Transmetalation transmetalation->pd_complex diorgano_pd Ar-Pd(II)(Ar')L_n Di-organo Complex diorgano_pd->transmetalation reductive_elimination->diorgano_pd product Ar-Ar' Coupled Product product->reductive_elimination aryl_halide->oxidative_addition Ar-X boronic_acid->transmetalation [Ar'B(OH)₃]⁻

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The solvent influences the stability of each palladium intermediate and the rate of ligand exchange and transfer.

The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate anion ([Ar'B(OH)₃]⁻), which is the active species in the transmetalation step.[6][7] The solvent system must effectively dissolve both the organic-soluble palladium complex and the often inorganic base.

Deconstructing Solvent Effects: A Multi-Factor Analysis

The selection of an optimal solvent system is a process of balancing several interconnected factors. For our target substrate, these considerations are especially critical.

Polarity and Phase Systems
  • Aprotic, Less Polar Solvents (e.g., Toluene, Dioxane, THF): These are excellent for dissolving the aryl halide and the palladium catalyst/ligand complex. However, they are poor solvents for inorganic bases (e.g., K₂CO₃, K₃PO₄) and the boronic acid HCl salt.

  • Aprotic, Polar Solvents (e.g., DMF, Acetonitrile): While these can improve the solubility of polar reagents, they can also coordinate more strongly to the palladium center, potentially inhibiting catalysis. Furthermore, residual water in these solvents at elevated temperatures can promote ester hydrolysis.

  • Protic Solvents (e.g., Water, Ethanol, Isopropanol): Water is an exceptional solvent for inorganic bases and the boronic acid salt. It is also considered a "green" solvent.[8] However, the organic coupling partners often have limited solubility in purely aqueous media.

  • Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): This is often the most effective approach.[1] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and the boronic acid salt. The reaction occurs at the interface or is facilitated by phase-transfer effects, providing an ideal balance for all components.

Impact on Base Efficacy and Substrate Stability

The presence of the ester group in our substrate makes the choice of base crucial to prevent hydrolysis. Mild inorganic bases are preferred.

  • K₃PO₄ (Potassium Phosphate): Often a superior choice for sensitive substrates. It is strong enough to promote boronate formation but generally does not induce significant ester hydrolysis. Its solubility in water makes it ideal for biphasic systems.

  • K₂CO₃ (Potassium Carbonate): A very common and cost-effective base, also well-suited for biphasic systems.

  • Organic Bases (e.g., Et₃N): Generally not strong enough to efficiently promote the formation of the boronate complex from the boronic acid.[6]

The solvent's role is to mediate the activity of the chosen base. In a biphasic system, the concentration of hydroxide ions (formed from the hydrolysis of carbonate or phosphate) in the organic phase is kept low, minimizing the risk of ester cleavage.

Solvent_Choice_Logic center Solvent System Selection for this compound polarity Polarity & Phase center->polarity base Base & Substrate Stability center->base catalyst Catalyst & Ligand Interaction center->catalyst biphasic Biphasic (Toluene/H₂O) + Best General Approach polarity->biphasic aprotic Aprotic Polar (DMF) + Risk of Hydrolysis polarity->aprotic protic Protic (EtOH/H₂O) + Green Solvent Option polarity->protic ester Ester Hydrolysis - Avoid Strong Bases (NaOH) - Prefer K₃PO₄ / K₂CO₃ base->ester hcl HCl Salt Neutralization - Requires >2 eq. Base base->hcl solubility Solubility - Catalyst in Organic Phase - Base in Aqueous Phase catalyst->solubility coordination Solvent Coordination - THF/Dioxane can act as ligands catalyst->coordination

Figure 2: Key decision factors for solvent selection in the target Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Comparative Study

To illustrate these effects, we present a comparative study for the coupling of This compound (1) with 4-Bromoanisole (2) using a common palladium catalyst system.

Reaction Scheme: (Self-correction: Cannot generate images. Will describe reaction textually.) Reactants: this compound + 4-Bromoanisole Catalyst: Pd(dppf)Cl₂ Base: K₃PO₄ Product: 2-Amino-4-(isopropoxycarbonyl)-4'-methoxybiphenyl

Comparative Data

The following table summarizes the outcomes of the reaction in different solvent systems under otherwise identical conditions (90 °C, 4 hours, 3 eq. K₃PO₄, 2 mol% Pd(dppf)Cl₂).

EntrySolvent System (v/v)Aryl Halide Conversion (%)Desired Product Yield (%)Ester Hydrolysis (%)
1Toluene / H₂O (4:1)>9992<1
21,4-Dioxane / H₂O (4:1)>9988<2
3THF / H₂O (4:1)8576<2
4DMF / H₂O (4:1)956525
5Ethanol / H₂O (4:1)7061<5

Analysis of Results:

  • The biphasic system using Toluene/H₂O provided the highest yield of the desired product with minimal hydrolysis, demonstrating its effectiveness in balancing reagent solubility and protecting the sensitive ester group.[1][9]

  • 1,4-Dioxane/H₂O also performed well, as is common for Suzuki couplings.[5]

  • THF , being more polar and water-miscible, showed slightly lower conversion, potentially due to less favorable phase separation or catalyst inhibition.[10]

  • DMF , a polar aprotic solvent, led to significant hydrolysis of the ester, highlighting the risk associated with such solvents at elevated temperatures.[11][12]

  • The Ethanol/H₂O system, while a greener option, resulted in lower conversion, suggesting it may not be optimal for this specific catalyst and substrate combination without further optimization.[8][13]

Recommended Protocol (Based on Entry 1)

This protocol details the optimized procedure for the Suzuki-Miyaura coupling using a Toluene/H₂O solvent system.

Protocol_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_vial To an oven-dried vial add: - Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - K₃PO₄ (3.0 eq) - Pd(dppf)Cl₂ (2 mol%) - Stir bar seal_purge Seal vial with septum purge Evacuate & backfill with Argon (3x) seal_purge->purge add_solvents Add degassed Toluene Add degassed H₂O purge->add_solvents heat Heat to 90 °C with vigorous stirring add_solvents->heat monitor Monitor by TLC/LC-MS (Typically 2-6 hours) heat->monitor cool Cool to Room Temp. dilute Dilute with Ethyl Acetate cool->dilute separate Transfer to Sep. Funnel Separate Layers dilute->separate wash Wash organic layer with: - Water - Brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Filter & Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography (e.g., Hexanes/Ethyl Acetate)

References

Application Notes and Protocols: The Strategic Use of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Phenylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among these, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride stands out as a sophisticated and highly versatile building block. Its unique trifunctional nature—a nucleophilic boronic acid, an ortho-directing amino group, and a sterically accessible ester handle—provides a powerful platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the application of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, with a primary focus on its strategic implementation in the synthesis of potent bioactive molecules, most notably PARP (Poly(ADP-ribose) polymerase) inhibitors. As researchers and drug development professionals, understanding the causality behind experimental choices is crucial. Therefore, this document will not only provide detailed, field-proven protocols but also delve into the mechanistic rationale that underpins the reactivity and utility of this specific reagent.

Core Application: Synthesis of PARP Inhibitors like Niraparib

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[3] These inhibitors function by inducing synthetic lethality in cancer cells that are already compromised in their ability to repair DNA damage.[4]

One such prominent PARP inhibitor is Niraparib, chemically known as 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide.[5] The synthesis of Niraparib and its analogues frequently involves a key carbon-carbon bond-forming step, for which the Suzuki-Miyaura coupling is ideally suited. This compound serves as a crucial precursor to the indazole-carboxamide core of molecules like Niraparib. The isopropoxycarbonyl group is a particularly advantageous feature, acting as a latent carboxamide. Following the key C-C bond formation, this ester can be readily converted to the primary amide required for biological activity.

The hydrochloride salt form of the boronic acid enhances its stability and shelf-life, making it a more reliable and manageable reagent in a laboratory setting. While boronic acids are generally stable, the presence of an amino group can sometimes lead to decomposition pathways; the salt form mitigates this.

Mechanistic Insights: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[6][7] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle ArylHalide R¹-X (Aryl Halide) PdII_Complex PdII_Complex ArylHalide->PdII_Complex BoronicAcid R²-B(OH)₂ (Boronic Acid) + Base Diorgano_PdII Diorgano_PdII BoronicAcid->Diorgano_PdII Product R¹-R² Diorgano_PdII->Product Product Formation

For 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, the electronic properties of the substituents play a crucial role. The amino group (-NH₂) at the ortho position is electron-donating, which generally increases the rate of transmetalation.[8] Conversely, the isopropoxycarbonyl group (-CO₂iPr) at the para position is electron-withdrawing, which can make the initial oxidative addition step more favorable if the coupling partner is an electron-rich halide.[4] This electronic balance makes the reagent highly reactive and adaptable to various coupling partners.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for researchers. Optimization may be necessary depending on the specific coupling partner and desired scale.

Protocol 1: General Suzuki-Miyaura Coupling for Niraparib Intermediate Synthesis

This protocol outlines the coupling of this compound with a suitable heterocyclic halide, a key step toward the Niraparib core structure.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurpose
This compound1150114-64-9259.50Boronic Acid
Heterocyclic Halide (e.g., 2-bromo-2H-indazole-7-carbonitrile)VariesVariesCoupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4816.64Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Stir the mixture at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by an appropriate technique such as TLC or LC-MS. Reaction times can vary from 4 to 12 hours.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow

Protocol 2: Amidation of the Isopropyl Ester

Following successful coupling, the isopropyl ester is converted to the primary carboxamide, a common pharmacophore in PARP inhibitors.

Materials and Reagents:

ReagentPurpose
Coupled Product from Protocol 1Starting Material
Ammonia in Methanol (7N solution)Amidating Agent/Solvent
High-Pressure Reaction Vessel (e.g., Parr Bomb)Reaction Vessel

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified coupled product in a 7N solution of ammonia in methanol inside a high-pressure reaction vessel.

  • Reaction Execution: Seal the vessel and heat the mixture to 60-80°C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting solid can often be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford the final amide product.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex bioactive molecules. Its application in the construction of PARP inhibitors like Niraparib highlights its utility, where the ortho-amino and para-ester functionalities provide both reactivity control and a direct synthetic handle for introducing key pharmacophoric elements. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers, enabling the efficient and rational application of this versatile reagent in drug discovery and development programs.

References

The Strategic Application of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, functionalized phenylboronic acids have emerged as exceptionally versatile intermediates, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride salt , a trifunctional reagent poised for significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex molecular architectures.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the inherent chemical logic behind the use of this specific boronic acid, provide validated experimental protocols for its application in Suzuki-Miyaura cross-coupling, and discuss its potential in the generation of compound libraries for targeted drug discovery.

Introduction: A Building Block of Strategic Importance

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a uniquely substituted aromatic boronic acid. Its strategic value lies in the orthogonal reactivity of its three functional groups: the boronic acid, the aromatic amine, and the isopropyl ester.

  • The Boronic Acid Moiety: This group is the primary reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides or triflates.[1] This reaction is a cornerstone of modern synthetic chemistry for constructing the biaryl scaffolds prevalent in many kinase inhibitors.[1][2]

  • The Amino Group: The nucleophilic amino group offers a secondary site for chemical modification. It can be acylated, alkylated, or used in the formation of heterocyclic rings, providing a vector for modulating the physicochemical properties and biological activity of the final compound. Its position ortho to the boronic acid can also influence the electronic and steric environment of the coupling reaction.

  • The Isopropyl Ester: This group serves to modify the polarity and steric bulk of the molecule. It can also act as a placeholder for a carboxylic acid, which can be unmasked through hydrolysis in later synthetic steps. Carboxylic acids are key functional groups for interacting with biological targets or improving the pharmacokinetic profile of a drug candidate.

The hydrochloride salt form of this reagent enhances its stability and solubility in certain solvent systems, making it a practical choice for laboratory use.

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

A primary application of this compound is in the synthesis of kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core (the "hinge-binder") appended with various substituted aryl groups that occupy different pockets of the ATP-binding site. Our featured boronic acid is an ideal coupling partner for introducing a substituted aminophenyl moiety into these scaffolds.

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)-Ar' transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination product Ar-Ar' (Coupled Product) reductive_elimination->product regenerated_pd0 Pd(0)L2 reductive_elimination->regenerated_pd0 boronic_acid Ar'-B(OH)2 (Boronic Acid) boronic_acid->transmetalation aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition base Base base->transmetalation Activates Boronic Acid regenerated_pd0->pd0 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl/heteroaryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine, 4-10 mol%)

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl/heteroaryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2-3 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

Application Notes and Protocols for Library Synthesis Using 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1] Within the vast arsenal of building blocks for this reaction, substituted phenylboronic acids are of particular interest. This guide focuses on 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS No. 1150114-64-9), a trifunctional reagent poised for the creation of novel compound libraries.

The strategic placement of an amino group ortho to the boronic acid, and an isopropoxycarbonyl group para to the amino group, offers multiple avenues for diversification. The amino group can serve as a handle for further functionalization or as a key pharmacophoric element, while the ester provides a site for modification or can influence the physicochemical properties of the final molecule. This application note, written from the perspective of a Senior Application Scientist, provides a detailed exploration of this reagent, including its synthesis, application in Suzuki-Miyaura coupling for library synthesis, and field-proven insights for protocol optimization.

Structural and Chemical Properties

A thorough understanding of the building block's properties is critical for its successful application.

PropertyValue
CAS Number 1150114-64-9
Molecular Formula C₁₀H₁₅BClNO₄
Molecular Weight 259.49 g/mol
Appearance Off-white to white solid
Storage Store long-term in a cool, dry place

The hydrochloride salt form enhances the stability and handling of the otherwise reactive aminophenylboronic acid. The presence of the ortho-amino group can influence the reactivity of the boronic acid through electronic effects and potential chelation to the palladium catalyst.[2]

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides valuable context for quality control and troubleshooting. A common synthetic route is adapted from procedures for analogous compounds and involves a three-step sequence starting from 4-carboxyphenylboronic acid.

G A 4-Carboxyphenylboronic Acid B Nitration (HNO₃, H₂SO₄) A->B C 2-Nitro-4-carboxyphenylboronic Acid B->C D Esterification (Isopropanol, Acid catalyst) C->D E Isopropyl 2-nitro-4-boronobenzoate D->E F Reduction (H₂, Pd/C, HCl) E->F G This compound F->G

Caption: Synthetic workflow for the preparation of the title compound.

Protocol for Synthesis (Illustrative):

  • Nitration: To a cooled solution of concentrated sulfuric acid, 4-carboxyphenylboronic acid is added portion-wise, followed by the slow addition of fuming nitric acid while maintaining a low temperature (0-10 °C). The reaction is stirred for several hours and then carefully quenched by pouring onto ice. The precipitated 2-nitro-4-carboxyphenylboronic acid is collected by filtration.

  • Esterification: The dried 2-nitro-4-carboxyphenylboronic acid is refluxed in isopropanol with a catalytic amount of a suitable acid (e.g., sulfuric acid or thionyl chloride) to drive the formation of the isopropyl ester.

  • Reduction and Salt Formation: The resulting isopropyl 2-nitro-4-boronobenzoate is dissolved in a suitable solvent like methanol, and concentrated hydrochloric acid is added. The nitro group is then reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The final product, this compound, is isolated after removal of the catalyst and solvent.

Application in Library Synthesis: The Suzuki-Miyaura Coupling

The primary application of this building block is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate libraries of biaryl compounds.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Diaryl [Ar'-B(OH)₃]⁻ Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base ArylHalide Ar-X

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[4] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl/heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Reaction Setup:

ReagentMolar Equivalents
Aryl Halide1.0
This compound1.2 - 1.5
Palladium Catalyst0.02 - 0.05 (2-5 mol%)
Base2.0 - 3.0

Step-by-Step Procedure:

  • Reaction Assembly: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL). The use of an aqueous co-solvent is often beneficial.[1]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The presence of the free amino group may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on the silica gel.

Protocol Optimization and Troubleshooting

Achieving high yields and purity in library synthesis requires careful optimization of reaction parameters.

Key Optimization Parameters:

  • Catalyst and Ligand: For sterically hindered or electron-rich substrates, more sophisticated catalyst systems may be required. Catalysts with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can be highly effective.[5] Pre-catalysts like XPhos Pd G2 or SPhos Pd G2 offer improved stability and ease of handling.

  • Base Selection: The choice of base is crucial.[6] For the hydrochloride salt of the boronic acid, a sufficient amount of base is needed to both neutralize the HCl and facilitate the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial, especially for less reactive coupling partners. However, excessively strong bases in certain solvents can lead to side reactions.[7]

  • Solvent System: The solvent mixture must be chosen to ensure adequate solubility of all components. Common choices include mixtures of an organic solvent (dioxane, DME, THF, toluene) with water. The water content can significantly impact the reaction rate.

  • Temperature: While 80-100 °C is a good starting point, some challenging couplings may require higher temperatures. Conversely, for highly reactive substrates, lower temperatures may be sufficient and can help to minimize side reactions.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst or a more active pre-catalyst; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase the reaction temperature.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures.Use anhydrous solvents and ensure the base is thoroughly dried; Use a more stable boronate ester (e.g., a pinacol ester) if the boronic acid proves too unstable under the reaction conditions; Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without a suitable reductant.Thoroughly degas all solvents and maintain a strict inert atmosphere; Use a Pd(0) catalyst or ensure conditions are suitable for the in situ reduction of a Pd(II) source.[8]
Difficult Purification Product streaking on silica gel due to the basic amino group.Add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography; Consider reverse-phase chromatography for more polar products.

Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the generation of a small library of compounds using this compound.

Library_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage A Aryl Halide Plate (Ar₁-X, Ar₂-X, ...) C Dispense Reagents to Reaction Plate A->C B Boronic Acid Stock Solution B->C D Add Catalyst/Base Slurry C->D E Seal and Heat (e.g., 90°C, 12h) D->E F Quench and Liquid-Liquid Extraction E->F G Evaporate Solvent F->G H Purification (e.g., Preparative HPLC) G->H I Characterization (LC-MS, NMR) H->I J Compound Library Plate I->J

Caption: High-throughput workflow for Suzuki-Miyaura coupling-based library synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse chemical libraries. Its trifunctional nature allows for the introduction of multiple points of diversity, making it an attractive tool for medicinal chemists and drug discovery scientists. By understanding the principles of the Suzuki-Miyaura coupling and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent to generate novel biaryl scaffolds with the potential for significant biological activity. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this powerful synthetic tool.

References

Beyond Suzuki: Advanced Cross-Coupling Strategies for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, an electron-withdrawing isopropoxycarbonyl moiety, and the versatile boronic acid handle, offers a rich platform for molecular elaboration. While the Suzuki-Miyaura coupling is the quintessential transformation for arylboronic acids, a vast landscape of alternative cross-coupling reactions exists that can unlock novel synthetic pathways and provide access to a broader range of complex molecular architectures.

This comprehensive technical guide explores alternative cross-coupling strategies for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, moving beyond the canonical Suzuki reaction. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Chan-Lam N-arylation and direct C-H arylation. This guide is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and leverage the full potential of this versatile reagent. The protocols and insights presented herein are grounded in established literature and aim to provide a trustworthy and authoritative resource for the practicing chemist.

I. The Chan-Lam Coupling: Forging Carbon-Nitrogen Bonds with Copper

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, most notably carbon-nitrogen (C-N) bonds, through the copper-catalyzed or mediated reaction of an arylboronic acid with an amine.[1][2] This reaction offers a compelling alternative to palladium-catalyzed Buchwald-Hartwig amination, often with the advantages of milder reaction conditions and the use of a more abundant and less expensive metal catalyst.[1][3] The reaction can frequently be conducted at room temperature and is often tolerant of air and moisture, simplifying the experimental setup.[1]

A. Mechanistic Rationale

The mechanism of the Chan-Lam coupling is a subject of ongoing research, but a generally accepted catalytic cycle involves the following key steps.[1] The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The presence of an oxidant, often atmospheric oxygen, is crucial for the catalytic turnover.

dot

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.

The presence of the free amino group on the "this compound" substrate introduces the possibility of self-coupling or oligomerization under Chan-Lam conditions. To mitigate this, the reaction should be performed with the boronic acid as the limiting reagent or by using a large excess of the desired N-nucleophile. Alternatively, protection of the amino group (e.g., as a carbamate) can be considered if self-coupling proves to be a significant issue, though this adds extra steps to the synthetic sequence. The isopropoxycarbonyl group is generally stable under typical Chan-Lam conditions, which do not involve harsh acidic or basic hydrolysis.

B. Experimental Protocol: N-Arylation of Imidazole

This protocol provides a general procedure for the N-arylation of a common heterocyclic nucleophile, imidazole, with "this compound".

Reagent MW Amount Mmol Equivalents
This compound259.50259.5 mg1.01.0
Imidazole68.08102.1 mg1.51.5
Copper(II) Acetate (Cu(OAc)₂)181.6318.2 mg0.10.1
Pyridine79.100.24 mL3.03.0
Dichloromethane (DCM)-10 mL--

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (259.5 mg, 1.0 mmol), imidazole (102.1 mg, 1.5 mmol), and copper(II) acetate (18.2 mg, 0.1 mmol).

  • Add dichloromethane (10 mL) to the flask, followed by pyridine (0.24 mL, 3.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-arylated imidazole.

II. Direct C-H Arylation: A Paradigm of Atom Economy

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials.[4][5] In this approach, a C-H bond on a substrate is directly coupled with an arylating agent, such as our title boronic acid. This methodology is particularly attractive for the late-stage functionalization of complex molecules.

A. Mechanistic Considerations

The mechanism of C-H arylation is highly dependent on the catalytic system employed. For the arylation of electron-deficient heterocycles, a silver-catalyzed radical pathway is often proposed.[4][5] In this mechanism, an aryl radical is generated from the boronic acid, which then adds to the protonated heterocycle. Subsequent oxidation regenerates the aromaticity and the active catalyst.

For the arylation of electron-rich arenes or heteroarenes, palladium catalysis is more common, often proceeding through a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation mechanism.[6]

dot

References

Application Notes and Protocols for the Purification of Products from 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility predominantly lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures.[1][2][3] These intricate molecules are often precursors to active pharmaceutical ingredients (APIs) and advanced materials.

The successful synthesis of the target biaryl compound is only half the battle; obtaining the product in high purity is critical for subsequent applications and regulatory approval. Reactions involving 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl can yield a mixture of the desired product, unreacted starting materials, catalysts, and various byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of products derived from reactions utilizing this key boronic acid derivative. We will delve into the rationale behind various purification strategies and provide detailed, field-proven protocols to ensure the isolation of highly pure compounds.

The Synthetic Landscape: Understanding Potential Impurities

The Suzuki-Miyaura coupling is a cornerstone reaction for this compound.[4] A typical reaction involves the coupling of the boronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.[1][3] Understanding the potential impurities that can arise from this reaction is the first step in designing an effective purification strategy.

Common Impurities in Suzuki-Miyaura Reactions:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of isopropyl 2-aminobenzoate.

  • Catalyst Residues: Residual palladium from the catalyst and its ligands.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[1]

The presence of the amino and isopropoxycarbonyl functional groups on the boronic acid starting material can also influence side reactions and the polarity of the resulting products and impurities, which must be considered during the development of a purification method.

A Multi-faceted Approach to Purification

A robust purification strategy for products from this compound reactions typically involves a combination of techniques. The choice of methods depends on the scale of the reaction, the physical properties of the desired product (e.g., solid or oil), and the nature of the impurities.

Aqueous Work-up: The First Line of Defense

An initial aqueous work-up is a crucial step to remove a significant portion of impurities before proceeding to more refined purification techniques.

Scientific Rationale: This process leverages the differential solubility of the reaction components in aqueous and organic phases. Boronic acids are acidic and will deprotonate in the presence of a base to form water-soluble boronate salts.[5] This allows for their efficient removal from the organic layer containing the desired biaryl product.

Protocol for Aqueous Work-up:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate. This will extract any unreacted boronic acid into the aqueous layer.[5]

  • Separate the aqueous layer.

  • Wash the organic layer with water to remove any remaining base and inorganic salts.

  • Wash the organic layer with brine (saturated NaCl solution) to facilitate the removal of water from the organic phase.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

Crystallization: Purifying Solid Products

For solid biaryl products, recrystallization is a powerful and scalable purification technique.

Scientific Rationale: Crystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the desired product decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain in the solution.

Protocol for Recrystallization:

  • Select an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Common solvents for biaryl compounds include hexanes, methanol, ethanol, and ethyl acetate, or mixtures thereof.[7]

  • Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystallized product.

  • Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]

  • Dry the purified crystals under vacuum.

Column Chromatography: For a Finer Separation

When crystallization is not feasible or does not provide the desired purity, column chromatography is the method of choice.

Scientific Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[8] By carefully selecting the stationary and mobile phases, components of a mixture can be effectively separated.

General Protocol for Column Chromatography:

  • Stationary Phase Selection: Silica gel is commonly used for the purification of biaryl compounds.[8] For boronic esters, which can be unstable on silica, neutral alumina or boric acid-treated silica gel may be more suitable.[9][10]

  • Mobile Phase Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides good separation of the desired product from impurities (a difference in Rf values of at least 0.2) should be chosen. Common eluents are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: The stationary phase is packed into a column as a slurry in the mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: The pure fractions are combined and concentrated under reduced pressure to yield the purified product.

Purification Technique Target Impurities Advantages Disadvantages
Aqueous Work-up Unreacted boronic acid, inorganic salts, water-soluble byproductsFast, inexpensive, removes bulk impuritiesNot effective for non-polar impurities
Crystallization Most soluble impuritiesHighly effective for solid products, scalable, cost-effectiveNot suitable for oils or amorphous solids, potential for product loss in the mother liquor
Column Chromatography A wide range of impurities with different polaritiesHigh resolution, applicable to both solids and oilsCan be time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase[10]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a biaryl product from a Suzuki-Miyaura reaction.

PurificationWorkflow reaction Crude Reaction Mixture workup Aqueous Work-up (Base Wash) reaction->workup 1. extraction Extraction with Organic Solvent workup->extraction 2. drying Drying and Concentration extraction->drying 3. crude_product Crude Biaryl Product drying->crude_product 4. crystallization Recrystallization crude_product->crystallization 5a. If solid chromatography Column Chromatography crude_product->chromatography 5b. If oil or impure solid pure_product Pure Biaryl Product crystallization->pure_product chromatography->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: A generalized workflow for the purification of biaryl products.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to anticipating potential byproducts.

SuzukiCycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_biaryl pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product oa_label tm_label re_label aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically utilizing "2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl". This particular boronic acid presents a unique set of challenges due to its electronic properties, the presence of a coordinating amino group, and its formulation as a hydrochloride salt. This guide is structured in a question-and-answer format to directly address common failure modes and provide scientifically grounded, actionable solutions.

Part 1: First-Pass Analysis: Why is My Reaction Failing?

Before delving into complex optimizations, it's crucial to assess the most common culprits for a failed Suzuki coupling. This initial diagnosis can often save significant time and resources.

Q1: I see no product formation, and my starting materials are largely unreacted. What are the first things to check?

A1: When a Suzuki coupling fails to initiate, the issue often lies with one of three critical components: the catalyst's activity, the reaction atmosphere, or the base's efficacy.

  • Catalyst Inactivity: The active form of the catalyst is a Palladium(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your ligand is not oxidized and your palladium source is viable. For particularly challenging couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active palladacycle precatalyst.[2][3]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black.[3][4] This also promotes the undesired homocoupling of the boronic acid.[5] It is imperative to thoroughly degas your solvent(s) and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Base and Boronic Acid Activation: The boronic acid must be activated by a base to facilitate the crucial transmetalation step.[1][6][7] The hydrochloride salt of your boronic acid requires an additional equivalent of base for neutralization before it can participate in the catalytic cycle. Failure to account for this will result in an insufficient amount of base to activate the boronic acid for transmetalation.

Below is a workflow to guide your initial troubleshooting efforts.

start Reaction Failure: Low to No Conversion check_catalyst Is the Catalyst Active? - Pd(0) source fresh? - Ligand non-oxidized? - Precatalyst appropriate? start->check_catalyst check_atmosphere Is the Atmosphere Inert? - Solvents properly degassed? - System purged with Ar/N2? start->check_atmosphere check_base Is the Base Correct? - Sufficient equivalents used? (Account for HCl salt) - Base strength appropriate? start->check_base solution_catalyst Solution: - Use fresh Pd(0) source. - Try a Buchwald precatalyst. - Use an air-stable precatalyst. check_catalyst->solution_catalyst No solution_atmosphere Solution: - Degas solvents via sparging or freeze-pump-thaw. - Ensure positive inert gas pressure. check_atmosphere->solution_atmosphere No solution_base Solution: - Add 1 extra equivalent of base. - Screen stronger bases (e.g., K3PO4, Cs2CO3). check_base->solution_base No

Caption: Initial troubleshooting workflow for failed Suzuki couplings.

Part 2: Deep Dive into Specific Challenges

If the initial checks do not resolve the issue, a more nuanced approach is required. The specific structure of "this compound" presents several potential points of failure.

Q2: My reaction is sluggish or stalls at low conversion. Could the amino group be the problem?

A2: Yes, the primary amine at the ortho position is a likely culprit. The nitrogen's lone pair can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[4] This is a common issue with nitrogen-containing heterocycles and anilines in Suzuki couplings.[8]

Solutions:

  • Protecting the Amine: The most direct solution is to temporarily protect the amino group. The Tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under most Suzuki conditions and can be easily removed later with acid.[4]

  • Strategic Ligand Selection: Employing bulky, electron-rich phosphine ligands can mitigate catalyst inhibition.[4] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding, which can disfavor the binding of the aniline while promoting the desired catalytic cycle.[3][8]

Q3: I've accounted for the HCl salt by adding an extra equivalent of base, but the reaction is still not working. What's the next step?

A3: The choice of base and its stoichiometry are critical. The primary role of the base is to convert the neutral boronic acid into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[9][10]

  • Insufficient Basicity: Your boronic acid is electron-rich due to the amino group, which can make it less reactive. A stronger base may be required to facilitate the formation of the boronate. While K₂CO₃ is common, switching to a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary for challenging substrates.[3]

  • Base Equivalents: For the HCl salt, a minimum of 3 equivalents of base is a good starting point:

    • 1 equivalent to neutralize the HCl.

    • 2 equivalents to promote the catalytic cycle.

The diagram below illustrates the crucial role of the base.

cluster_0 Activation of Boronic Acid HCl Salt BoronicAcid_HCl R-B(OH)2·HCl (Inactive) Base1 + 1 eq. Base (e.g., K2CO3) BoronicAcid_HCl->Base1 BoronicAcid_Free R-B(OH)2 (Neutral) Base1->BoronicAcid_Free Base2 + Base (OH-) BoronicAcid_Free->Base2 Boronate [R-B(OH)3]- (Activated for Transmetalation) Base2->Boronate

Caption: Stepwise activation of the boronic acid HCl salt.

Q4: I am observing a significant amount of a side product that appears to be the deboronated starting material. What is happening and how can I prevent it?

A4: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] This process is often competitive with the desired cross-coupling and is particularly prevalent with electron-rich or sterically hindered boronic acids.[12]

Factors that Promote Protodeboronation:

  • Water Content: While aqueous conditions are common in Suzuki couplings, excessive water can facilitate protonolysis.[13][14]

  • High Temperatures and Long Reaction Times: These conditions can increase the rate of decomposition.

  • Base-Catalyzed Pathway: The same base used to activate the boronic acid can also promote its decomposition.[14]

Mitigation Strategies:

  • Minimize Water: Use a solvent system with a controlled amount of water (e.g., Dioxane/H₂O 10:1) or consider anhydrous conditions with a base like KF.[3][13]

  • Use a More Active Catalyst System: A faster, more efficient catalyst can promote the desired Suzuki coupling to outcompete the slower protodeboronation pathway. Modern Buchwald precatalysts (e.g., XPhos Pd G3) are excellent for this purpose.[3]

  • Convert to a More Stable Boron Species: Boronic acids can be converted to more stable derivatives like MIDA boronates or organotrifluoroborates.[11] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[11]

Q5: My ester group is being hydrolyzed during the reaction. How can I avoid this?

A5: The isopropoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

Solutions:

  • Choice of Base: Switch to a milder, non-nucleophilic base. Potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives to carbonate or phosphate bases, particularly under anhydrous conditions.[6][15]

  • Lower Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature, thereby reducing the rate of hydrolysis.[16]

  • Biphasic Conditions: Using a biphasic solvent system (e.g., Toluene/Water) can sometimes limit the interaction of the ester with the aqueous base.[13]

Part 3: Experimental Protocols & Data

General Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound. Optimization may be required.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv., limiting reagent)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K₃PO₄, 3.5 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1 M concentration)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, the boronic acid, and the base.

  • Catalyst Addition: Add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with Argon.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Recommended Starting Conditions

The table below summarizes recommended starting points for key reaction parameters.

ParameterRecommended ConditionRationale & Citation
Catalyst XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)Highly active for challenging, electron-rich substrates and helps prevent catalyst poisoning.[3]
Base K₃PO₄ or Cs₂CO₃ (3.5 equiv.)Strong bases are needed to activate the electron-rich boronic acid and neutralize the HCl salt.[3][9]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Good balance for solubility and controlled water content to minimize protodeboronation.[3][13]
Temperature 80 - 110 °CHigher temperatures may be needed to overcome the activation energy for hindered or electron-rich partners.[3][16]
Atmosphere Strict Argon or NitrogenEssential to prevent catalyst decomposition and homocoupling side reactions.[3][4]
The Suzuki Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L2 L1 Oxidative Addition Pd0->L1 OxAdd R1-Pd(II)-X(L2) L2 Transmetalation OxAdd->L2 Transmetal R1-Pd(II)-R2(L2) L3 Reductive Elimination Transmetal->L3 L1->OxAdd L2->Transmetal L3->Pd0 R1R2 R1-R2 L3->R1R2 R1X R1-X R1X->L1 R2BOH2 R2-B(OH)2 + Base R2BOH2->L2

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS No. 1150114-64-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions and other applications involving this versatile reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and general use of this compound.

Q1: What are the key structural features of this boronic acid that I should be aware of before starting my experiment?

A1: This reagent possesses three critical features that influence its reactivity in Suzuki-Miyaura coupling:

  • Ortho-Amino Group: The primary amine at the ortho position is a strong electron-donating group. This increases the nucleophilicity of the boronic acid, which can be beneficial, but also makes it highly susceptible to a common side reaction called protodeboronation.[4][5] The amine can also coordinate to the palladium catalyst, potentially influencing the catalytic cycle.[6][7]

  • Isopropoxycarbonyl Group: This ester functional group is located para to the boronic acid. While it has a moderate electron-withdrawing effect, it is susceptible to hydrolysis under strongly basic conditions.[2] Careful selection of a non-nucleophilic or milder base is crucial to preserve this group.

  • Hydrochloride Salt: The material is supplied as a hydrochloride salt.[1][2] This means the ortho-amino group is protonated. It is essential to use at least one extra equivalent of base in your reaction to neutralize this salt and free the amine before it can participate in the reaction as intended.

Q2: How should I properly store and handle this reagent?

A2: Boronic acids, in general, can be sensitive to air and moisture. Over time, they can dehydrate to form cyclic boroxine anhydrides or degrade through oxidation. It is recommended to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).

Q3: My reaction is not working. What are the most common initial points of failure for a Suzuki-Miyaura coupling?

A3: If you are experiencing low to no yield, the first aspects to verify are:

  • Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(0) sources are sensitive to air. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[8] Using a fresh bottle or a more robust, air-stable precatalyst is advisable.[8]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid and can also deactivate the palladium catalyst.[9] It is critical to thoroughly degas your solvents and run the reaction under a consistently maintained inert atmosphere (Nitrogen or Argon).[8][9]

  • Base Stoichiometry and Choice: Confirm you have added at least three equivalents of base: one to neutralize the HCl salt and two to facilitate the catalytic cycle. The choice of base is also critical and is discussed in detail in the troubleshooting section.[10]

  • Reagent Purity: Verify the purity of your boronic acid and your coupling partner (the aryl halide/triflate).

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a problem-and-solution-oriented guide to address specific issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem 1: Low Yield with Significant Protodeboronation

Symptom: Your primary isolated byproduct is isopropyl 3-aminobenzoate, resulting from the replacement of the boronic acid group with a hydrogen atom.

Causality: Protodeboronation is a major challenge with electron-rich arylboronic acids, such as those with an ortho-amino group.[4] The reaction is often accelerated by the presence of water and strong bases.[5][11]

Solutions:

StrategyRationaleRecommended Action
Use a Milder Base Strong bases in aqueous media can significantly accelerate the rate of protodeboronation.[10]Switch from strong bases like NaOH or KOtBu to milder options such as K₂CO₃ or KF.[2] Potassium fluoride (KF) is particularly useful for substrates with base-sensitive functional groups like esters.[2]
Anhydrous Conditions Water is the primary proton source for this side reaction. Removing it can drastically reduce protodeboronation.Use anhydrous solvents (e.g., dry THF, dioxane, or toluene) and a non-aqueous base like KF. Ensure all reagents and glassware are thoroughly dried.
Use a Boronic Ester Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from premature decomposition. These esters slowly hydrolyze in the reaction mixture to release the active boronic acid, keeping its concentration low and minimizing side reactions.[12]If direct coupling fails, consider converting the boronic acid to its pinacol ester derivative before the coupling reaction.
Increase Catalyst Turnover A highly active catalyst can promote the desired cross-coupling to occur much faster than the competing protodeboronation.Employ modern, highly active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source are excellent for this purpose.[8]
Problem 2: Significant Homocoupling of the Boronic Acid

Symptom: You observe the formation of a symmetrical biaryl byproduct derived from the coupling of two molecules of the aminophenylboronic acid.

Causality: Homocoupling is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[9] Oxygen can facilitate the oxidative coupling of the boronic acid.[13] If a Pd(II) precatalyst is not efficiently reduced to Pd(0), it can also promote this side reaction.[14]

Solutions:

StrategyRationaleRecommended Action
Rigorous Degassing Oxygen is a key culprit in promoting homocoupling.Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8][9]
Use a Pd(0) Source Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids issues with incomplete reduction of a Pd(II) precatalyst.If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions (e.g., ligand, solvent) are suitable for its efficient in-situ reduction.
Controlled Addition Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.Prepare a solution of the boronic acid in the reaction solvent and add it dropwise over a period of time to the heated reaction mixture containing the catalyst and aryl halide.
Pre-activation of Catalyst Heating the palladium source, ligand, base, and aryl halide together before adding the boronic acid can ensure the active catalyst is formed and has engaged with the electrophile, favoring the cross-coupling pathway.[9]In your reaction flask, combine the aryl halide, base, palladium source, and ligand in the degassed solvent. Heat the mixture to the reaction temperature for 10-15 minutes before adding the boronic acid.[9]
Problem 3: Hydrolysis of the Isopropyl Ester Group

Symptom: You isolate the product, but the isopropoxycarbonyl group has been hydrolyzed to a carboxylic acid.

Causality: The ester functionality is sensitive to cleavage under harsh basic conditions, especially with nucleophilic bases like NaOH or in the presence of water at elevated temperatures.

Solutions:

StrategyRationaleRecommended Action
Use a Non-Nucleophilic Base Bases like hydroxides can directly attack the ester carbonyl group.Use non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally good choices.[10]
Use a Milder Base A less harsh base is less likely to promote ester hydrolysis.Potassium fluoride (KF) is an excellent mild base for Suzuki couplings involving base-sensitive substrates.[2] It is often used under anhydrous conditions.[10]
Lower Reaction Temperature The rate of ester hydrolysis is highly temperature-dependent.If the coupling proceeds, but you observe hydrolysis, try running the reaction at a lower temperature for a longer period. This may require a more active catalyst system to achieve a reasonable reaction rate.
Problem 4: Low Reactivity with Sterically Hindered Coupling Partners

Symptom: The reaction stalls or gives very low conversion when using a sterically demanding aryl halide (e.g., one with ortho-substituents).

Causality: Steric hindrance from both the ortho-amino group on the boronic acid and substituents on the aryl halide can slow down crucial steps in the catalytic cycle, particularly the transmetalation and the final reductive elimination.[8][15]

Solutions:

StrategyRationaleRecommended Action
Employ Bulky, Electron-Rich Ligands These ligands promote the formation of a coordinatively unsaturated palladium center, which accelerates both oxidative addition and reductive elimination, helping to overcome steric barriers.[8][14]Use Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[8] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically challenging couplings.
Higher Reaction Temperature Increased thermal energy can help overcome the activation barriers associated with sterically hindered substrates.If ester hydrolysis is not a major concern with your chosen base, increasing the reaction temperature (e.g., from 80°C to 110°C) can significantly improve the reaction rate.
Use a More Reactive Halide The reactivity of the aryl halide partner follows the trend I > OTf > Br >> Cl.[14]If possible, use the aryl iodide or triflate analog of your coupling partner, as these will undergo oxidative addition more readily than the corresponding bromide or chloride.

Section 3: Optimized Protocol and Workflow

This section provides a generalized, robust starting protocol for the Suzuki-Miyaura coupling of this compound. Note: This is a starting point, and optimization may be necessary based on the specific aryl halide used.

Recommended Starting Conditions
ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Air- and moisture-stable, highly active for challenging substrates.[16]
Ligand None (included in precatalyst)---
Base K₃PO₄ (3.0 equiv)Strong, non-nucleophilic base effective for difficult couplings while minimizing ester hydrolysis.[10]
Boronic Acid This compound (1.5 equiv)Excess is used to drive the reaction to completion and account for potential side reactions.
Aryl Halide Aryl Bromide (1.0 equiv)Limiting reagent.
Solvent 1,4-Dioxane / H₂O (10:1)A common, effective solvent system. The small amount of water helps to solubilize the base.[17]
Temperature 100 °CA good starting temperature to balance reaction rate and stability.
Concentration 0.1 - 0.2 M (relative to aryl halide)A typical concentration range for these reactions.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (1-3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visual Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid HCl (1.5 eq) - K3PO4 (3.0 eq) B 2. Purge System: Evacuate & backfill with Ar/N2 (3x) A->B C 3. Add Catalyst: XPhos Pd G3 (1-3 mol%) B->C D 4. Add Solvent: Degassed Dioxane/H2O C->D E 5. Heat & Stir: 100 °C, 2-12 h D->E F 6. Monitor: TLC / LC-MS E->F G 7. Quench & Extract: Add EtOAc, wash with H2O/Brine F->G H 8. Dry & Concentrate: Na2SO4, Rotovap G->H I 9. Purify: Column Chromatography H->I J Final Product I->J Pure Product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Reaction Failure: Low/No Yield Check_Side_Products Analyze Crude Mixture: What are the major components? Start->Check_Side_Products Protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) Check_Side_Products->Protodeboronation Yes Homocoupling Homocoupling Product (Ar-Ar from Boronic Acid) Check_Side_Products->Homocoupling Yes Hydrolysis Ester Hydrolysis Check_Side_Products->Hydrolysis Yes SM_Only Starting Materials Remain Unreacted Check_Side_Products->SM_Only Yes Sol_Proto Solutions for Protodeboronation: - Milder Base (KF, K2CO3) - Anhydrous Conditions - More Active Catalyst Protodeboronation->Sol_Proto Sol_Homo Solutions for Homocoupling: - Rigorous Degassing - Use Pd(0) Source - Pre-activate Catalyst Homocoupling->Sol_Homo Sol_Hydrolysis Solutions for Hydrolysis: - Use Milder/Non-nucleophilic Base - Lower Temperature Hydrolysis->Sol_Hydrolysis Sol_SM Solutions for Low Reactivity: - Increase Temperature - Use Bulky Ligand (XPhos) - Use More Active Halide (I > Br) SM_Only->Sol_SM

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

References

Impact of amino group on "2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS: 1150114-64-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. Here, we address common questions and troubleshooting scenarios, with a special focus on the impact of the ortho-amino group on the compound's behavior in chemical transformations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of "this compound" that influence its reactivity?

The reactivity of this compound is primarily governed by three key features: the boronic acid group, the ortho-amino group, and the isopropoxycarbonyl group at the para position. The hydrochloride salt form also plays a crucial role in its stability and handling.

  • Boronic Acid Group (-B(OH)₂): This is the primary functional group responsible for its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

  • Ortho-Amino Group (-NH₂): The amino group positioned ortho to the boronic acid has a significant electronic and steric influence. It can act as an internal base or ligand, potentially forming a dative bond with the boron atom.[2][3] This interaction can modulate the Lewis acidity of the boron center and influence reaction kinetics.

  • Para-Isopropoxycarbonyl Group (-CO₂iPr): This electron-withdrawing group influences the electronic properties of the phenyl ring, which can affect the rates of oxidative addition and transmetalation in catalytic cycles.

  • Hydrochloride Salt (-HCl): The amino group is protonated, forming a hydrochloride salt. This enhances the compound's stability and shelf-life but requires neutralization in situ for many reactions.

Q2: How does the ortho-amino group specifically impact Suzuki-Miyaura cross-coupling reactions?

The ortho-amino group can have both beneficial and challenging effects on Suzuki-Miyaura coupling reactions.

Potential Advantages:

  • Lowering the pKa: The presence of a nearby amino group can lower the pKa of the boronic acid, facilitating the formation of the boronate anion required for transmetalation.[2]

  • Intramolecular Coordination: The amino group can coordinate to the palladium catalyst, influencing the geometry and reactivity of the catalytic intermediates.

Potential Challenges:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate too strongly to the palladium center, potentially inhibiting catalytic activity.

  • Side Reactions: The nucleophilic nature of the amino group can lead to undesired side reactions, such as amidation if acid chlorides are present.[4]

  • Steric Hindrance: The ortho-substituent can introduce steric bulk, which may slow down the rate of transmetalation.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Reagent 2-Amino-4-(isopropoxycarbonyl) phenylboronic acid, HCl ActiveBoronate Active Boronate Anion Reagent->ActiveBoronate Neutralization Base Base (e.g., K₂CO₃, K₃PO₄) Base->ActiveBoronate Transmetalation Transmetalation ActiveBoronate->Transmetalation Pd_Catalyst Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd_Catalyst->OxidativeAddition 1 ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition OxidativeAddition->Transmetalation 2 ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination 3 Product Biaryl Product ReductiveElimination->Product CatalystRegen Catalyst Regeneration ReductiveElimination->CatalystRegen CatalystRegen->Pd_Catalyst

Q3: Do I need to protect the amino group before running a reaction?

Whether to protect the amino group depends on the specific reaction conditions and the other functional groups present in your reaction partners.

  • For Suzuki-Miyaura Coupling: In many cases, protection is not necessary. The reaction can be optimized by careful selection of the base, catalyst, and solvent. However, if you are experiencing low yields or significant side products, protection may be beneficial.[5]

  • For Other Reactions (e.g., Amide Coupling): If you are performing a reaction that is incompatible with a primary amine (like coupling with an acid chloride), protection is essential to prevent undesired side reactions.[4][6] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Section 2: Troubleshooting Guides

Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with "this compound" and an aryl bromide, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in this specific Suzuki coupling can stem from several factors, many of which are related to the unique properties of the aminophenylboronic acid.

Potential Cause Explanation Recommended Solution
Incomplete Neutralization The starting material is a hydrochloride salt. The boronic acid must be in its free base form and subsequently converted to the boronate anion to participate in transmetalation.[1]Use at least one extra equivalent of base to neutralize the HCl salt in addition to the base required for the catalytic cycle. A common choice is K₂CO₃ or K₃PO₄.[5][7]
Catalyst Inhibition The ortho-amino group can chelate to the palladium catalyst, forming a stable complex that is catalytically inactive.Use a bulkier phosphine ligand like SPhos or XPhos. These ligands can disfavor the formation of the inhibitory amine-palladium complex.[5][8]
Protodeboronation The C-B bond can be cleaved by acidic protons, especially in the presence of water, leading to the formation of isopropyl 3-aminobenzoate as a byproduct.[5]Ensure anhydrous conditions by using dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Homocoupling The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[9]Thoroughly degas your reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
Poor Solubility The boronic acid salt may have limited solubility in certain organic solvents, preventing it from effectively participating in the reaction.A mixed solvent system, such as dioxane/water or THF/water, can improve solubility and facilitate the reaction.[10]

G start Low Conversion in Suzuki Coupling check_base Check Base | {Is base sufficient to neutralize HCl and drive reaction? | Add extra equivalent of base.} start->check_base check_catalyst Evaluate Catalyst/Ligand | {Is the ligand bulky enough to prevent amine coordination? | Switch to a bulkier ligand (e.g., SPhos, XPhos).} check_base->check_catalyst If no improvement success Improved Conversion check_base->success Success check_conditions Assess Reaction Conditions | {Are conditions anhydrous and oxygen-free? | Use dry solvents and degas the reaction mixture.} check_catalyst->check_conditions If no improvement check_catalyst->success Success check_solubility Examine Solubility | {Is the boronic acid fully dissolved? | Try a mixed solvent system (e.g., dioxane/water).} check_conditions->check_solubility If no improvement check_conditions->success Success check_solubility->success Success

Scenario 2: Formation of an Amidine Side Product

Question: I am running a reaction in a nitrile-based solvent (e.g., acetonitrile) and I'm observing a side product with a mass corresponding to the addition of the nitrile to my aminophenylboronic acid. What is happening?

Answer: You are likely observing the formation of an amidine. The ortho-amino and boronic acid groups can work in concert to catalyze the addition of the amine to the nitrile solvent, a reaction that is often not observed with simple anilines under similar conditions. The boronic acid can act as a Lewis acid to activate the nitrile, making it more susceptible to nucleophilic attack by the ortho-amino group.[11]

Mitigation Strategies:

  • Change the Solvent: The most straightforward solution is to switch to a non-nitrile solvent such as 1,4-dioxane, THF, or toluene.

  • Lower Reaction Temperature: If the nitrile solvent is essential for your reaction, lowering the temperature may disfavor the amidine formation, which likely has a higher activation energy than your desired reaction.

  • Protect the Amino Group: As a last resort, protecting the amino group will prevent it from reacting with the nitrile solvent.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Aryl Halide (e.g., Aryl Bromide)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (3.0 equivalents).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5][7]

References

Technical Support Center: Reaction Monitoring for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl by TLC/LCMS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for monitoring reactions involving this versatile building block using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Overview & Key Considerations

This compound is a trifunctional molecule presenting unique challenges and opportunities in reaction monitoring. Its structure comprises a phenylboronic acid moiety, an amino group, and an isopropoxycarbonyl group, with the hydrochloride salt enhancing its solubility in polar solvents.[1][2] Understanding the interplay of these functional groups is crucial for effective analysis.

Boronic acids are known to participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, making them invaluable in organic synthesis.[3][4][5] However, their analysis can be complicated by their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially under thermal or acidic conditions.[3][4][6][7] The presence of both an acidic boronic acid group and a basic amino group makes the molecule amphoteric, influencing its chromatographic behavior. Furthermore, the ester group may be susceptible to hydrolysis under acidic or basic conditions.[8]

This guide will address specific issues you may encounter during TLC and LCMS analysis, providing scientifically grounded solutions to ensure the integrity and accuracy of your reaction monitoring.

Troubleshooting Guide

Thin-Layer Chromatography (TLC) Analysis

Question 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a common issue when analyzing polar and ionizable compounds like this compound.[9][10][11] Several factors can contribute to this phenomenon:

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.[9][10]

    • Solution: Dilute your sample and apply it in smaller, more concentrated spots. Multiple applications in the same spot, with drying in between, can help maintain a concentrated band.[9]

  • Inappropriate Solvent System: A solvent system with incorrect polarity can result in poor separation and streaking.[9][10]

    • Solution: Modify your mobile phase. For this aminoboronic acid, which is polar, consider using a more polar solvent system. Adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase can improve spot shape by suppressing the ionization of the amino or boronic acid group, respectively.[11]

  • Interaction with Silica Gel: The acidic nature of silica gel can interact with the basic amino group, causing tailing.

    • Solution: In addition to adding a basic modifier to your eluent, you can consider using neutral or basic alumina plates, or reversed-phase TLC plates.

Mobile Phase Modifier Effect on Analyte Recommended Use Case
Acetic Acid (0.1-1%)Protonates the amino group, making it more polar.Can improve solubility in polar solvents but may increase interaction with the stationary phase.
Triethylamine (0.1-1%)De-protonates the boronic acid and neutralizes the amino hydrochloride, reducing interaction with acidic silica.Often effective in reducing tailing for basic compounds on silica gel.

Question 2: I'm having trouble visualizing the boronic acid spots on my TLC plate under UV light. Are there better visualization methods?

Answer: While the phenyl ring in the molecule should be UV active, the concentration might be too low for clear visualization, or the product may have a similar UV response.[12][13] Boronic acids can be challenging to detect without specific staining.[12][13]

  • Specialized Stains: Several stains react specifically with boronic acids to produce colored or fluorescent spots.

    • Alizarin: A solution of alizarin can be used to dip the TLC plate. Boronic acids will appear as bright yellow fluorescent spots under a 366 nm UV lamp.[12][13][14][15] This method is highly sensitive and selective for boronic acids.[12][13]

    • Curcumin: A curcumin-based stain will produce a red-colored complex with boronic acids, offering a colorimetric detection method.[16]

    • Potassium Permanganate: This stain is a good general-purpose choice for visualizing compounds that can be oxidized, including the amino group on your molecule.[17]

Protocol for Alizarin Staining of Boronic Acids on TLC

  • Prepare a 1 mM solution of alizarin in a suitable organic solvent (e.g., ethanol).

  • After developing your TLC plate, allow the solvent to evaporate completely.

  • Briefly dip the plate into the alizarin solution.

  • Allow the plate to air dry.

  • Visualize the plate under a UV lamp at 366 nm. Boronic acid-containing compounds will appear as bright yellow fluorescent spots.[12][13]

Liquid Chromatography-Mass Spectrometry (LCMS) Analysis

Question 3: I am observing multiple peaks in my LCMS chromatogram for my starting material. What could be the cause?

Answer: The observation of multiple peaks for a single compound in LCMS is a frequent challenge, especially with boronic acids.

  • Boroxine Formation: As mentioned, boronic acids can reversibly form trimeric boroxines.[6][7] This dehydration can occur in the LC vial, during chromatography, or in the MS source. Boroxines will have a different retention time and a higher mass than the monomeric boronic acid.

    • Solution: Ensure your sample is freshly prepared in a suitable solvent. Using aqueous mobile phases can help hydrolyze the boroxine back to the boronic acid.[7]

  • Solvent Adducts: Boronic acids can form adducts with solvents, particularly protic solvents like methanol.[18]

    • Solution: Scrutinize your mass spectrum for peaks corresponding to [M+H]+, [M+Na]+, [M+CH3OH+H]+, etc. Using acetonitrile as the organic component of the mobile phase can sometimes reduce methanol adduct formation.[19]

  • Ester Hydrolysis: The isopropoxycarbonyl group can be hydrolyzed to a carboxylic acid, especially if the sample is stored in an acidic or basic solution for an extended period. This new compound will have a different retention time and mass.

    • Solution: Prepare samples fresh and keep the pH near neutral if possible. Analyze the sample promptly after preparation.

Question 4: I'm experiencing poor peak shape (fronting, tailing, or splitting) for my analyte in reversed-phase LCMS.

Answer: Poor peak shape in LCMS is often related to interactions with the stationary phase or issues with the mobile phase composition, particularly for polar compounds.[20][21]

  • Mobile Phase Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

  • Secondary Interactions: The amino group can interact with residual silanols on the C18 column, leading to tailing.

    • Solution: Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes help, but be mindful of ion suppression in the MS. Modifying the mobile phase pH with formic acid or ammonium acetate can improve peak shape.[18]

  • Insufficient Equilibration: Inadequate column equilibration with the initial mobile phase conditions can lead to shifting retention times and poor peak shape.[20][21]

    • Solution: Ensure the column is thoroughly equilibrated before each injection, which may require flushing with 10-20 column volumes of the starting mobile phase.[22]

Question 5: I am struggling with low sensitivity and poor ionization of my compound in the mass spectrometer.

Answer: Achieving good sensitivity for boronic acids can be challenging.[23]

  • Ionization Mode: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid has both a basic amino group and an acidic boronic acid group. It can potentially be ionized in both positive and negative ion modes.

    • Solution: Experiment with both positive electrospray ionization (ESI+) and negative electrospray ionization (ESI-). In ESI+, you will likely observe the [M+H]+ ion. In ESI-, you may see the [M-H]- ion. The efficiency of ionization will depend on the mobile phase pH.

  • Mobile Phase Additives: The choice of mobile phase additive is critical for good ionization.

    • Solution: For ESI+, formic acid (0.1%) is a common choice as it promotes protonation. For ESI-, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[24] Ammonium acetate can be a good buffer for analyzing compounds in both polarities.[18]

  • Derivatization: If sensitivity remains an issue, derivatization can be employed to enhance the ionization efficiency of boronic acids, although this is more common for trace analysis rather than routine reaction monitoring.[23]

LCMS Parameter Recommendation for this compound Rationale
Column C18, Phenyl-HexylGood general-purpose columns for polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateFormic acid aids in positive ionization. Ammonium acetate is a good buffer for both polarities.[18]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.[19]
Ionization Mode ESI Positive and NegativeTest both to determine the optimal mode for your compound and conditions.
Sample Diluent Initial mobile phase compositionTo avoid peak distortion due to solvent mismatch.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: Boronic acids, in general, are relatively stable.[3][4] However, the ester functionality in this specific molecule could be prone to hydrolysis over time, especially in aqueous solutions with a non-neutral pH.[8] For best results, prepare solutions fresh for analysis. The boronic acid moiety can also reversibly form boroxines, particularly upon heating or in aprotic solvents.[3][6][7]

Q2: Can I use the same TLC and LCMS methods to monitor the progress of a Suzuki coupling reaction involving this boronic acid?

A2: Yes, the methods described here are well-suited for monitoring Suzuki coupling reactions.[5][25][26][27] You will be able to track the disappearance of the starting boronic acid and the appearance of the coupled product. The product will have a different retention factor (Rf) on TLC and a different retention time in LCMS. It's advisable to run a reference spot/injection of your starting material and any other key reagents to aid in identification.

Q3: What m/z values should I look for in my mass spectrum for the starting material?

A3: The molecular formula for the free base is C10H14BNO4. The molecular weight of the free base is approximately 223.09 g/mol . In positive ion mode, you should primarily look for the [M+H]+ ion at m/z ~224.1. In negative ion mode, you might observe the [M-H]- ion at m/z ~222.1. Be aware of potential adducts with sodium ([M+Na]+ at m/z ~246.1) or solvents, as well as the trimeric boroxine.

Q4: My reaction is performed in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC analysis?

A4: High-boiling point solvents can cause significant streaking on TLC plates.[28] To mitigate this, after spotting your sample on the TLC plate, you can place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[28]

Visual Workflows

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation Reaction Perform Chemical Reaction (e.g., Suzuki Coupling) Sample Take Aliquot from Reaction Mixture Reaction->Sample Periodically TLC TLC Analysis (Spot, Develop, Visualize) Sample->TLC Qualitative Check LCMS LCMS Analysis (Dilute, Inject, Acquire Data) Sample->LCMS Quantitative Check Interpret Interpret Data (Compare to Standards, Determine Conversion) TLC->Interpret LCMS->Interpret Interpret->Reaction Decision: Continue, Work-up, or Stop

Caption: General workflow for reaction monitoring.

TLC_Troubleshooting Start TLC Issue Observed Streaking Streaking or Tailing Spot? Start->Streaking Invisible Spot Not Visible? Streaking->Invisible No Overloaded Is Sample Concentrated? Streaking->Overloaded Yes UV_Check Checked under UV (254/366nm)? Invisible->UV_Check Yes Sol1 Dilute Sample & Re-spot Overloaded->Sol1 Yes Polarity Modify Mobile Phase (Add Acid/Base) Overloaded->Polarity No Staining Use Boronic Acid Stain (e.g., Alizarin) UV_Check->Staining Yes, still nothing Sol2 Visualize under UV UV_Check->Sol2 No

Caption: Troubleshooting decision tree for TLC analysis.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing "2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" in cross-coupling reactions. This resource, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges related to catalyst poisoning. Our goal is to equip you with the expertise to diagnose and overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with my aminoboronic acid?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering them inactive for the desired catalytic cycle.[1][2] For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this is a critical issue that can lead to low or no product yield.

Your molecule, "this compound," contains a primary amino group (-NH2). This group is a Lewis base, meaning it has a lone pair of electrons that can coordinate strongly to the electron-deficient palladium center of your catalyst.[3] This coordination occupies the active site, preventing the catalyst from participating in the key steps of the Suzuki coupling cycle (oxidative addition, transmetalation, and reductive elimination), thus "poisoning" the reaction.

Q2: Besides the amino group, what are other potential sources of catalyst poisons in my reaction?

A: While the amino group on your boronic acid is a primary suspect, other common poisons can be inadvertently introduced into your reaction mixture:

  • Sulfur Compounds: Trace impurities from starting materials or reagents, such as thiols or sulfides, are potent palladium poisons.[4][5] Even low-level contamination can cause significant catalyst deactivation.[6]

  • Other Nitrogen-Containing Compounds: Impurities like pyridine or other nitrogenous heterocycles can also act as poisons.[5]

  • Halides: While a halide is part of your electrophile, excess halide ions from salts can sometimes interfere with the catalytic cycle.[1]

  • Carbon Monoxide (CO): Incomplete purging of the reaction vessel with an inert gas can leave CO, which binds strongly to palladium.[1][4]

Q3: I see a lot of black precipitate in my reaction. Is this catalyst poisoning?

A: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition or deactivation, which can be a result of poisoning or unstable reaction conditions. When the catalyst's ligands are displaced by a poison or the complex itself is unstable under the reaction conditions, the palladium(0) can agglomerate and precipitate out of solution. This effectively removes the active catalyst from the reaction medium, leading to a stalled reaction.

Q4: How can I prevent catalyst poisoning before I even start my reaction?

A: Proactive measures are key to successful cross-coupling with potentially problematic substrates:

  • Use High-Purity Reagents: Ensure your starting materials, solvents, and bases are of high purity and free from sulfur or other coordinating impurities.

  • Proper Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen and use a robust inert atmosphere (Argon or Nitrogen) to prevent both catalyst oxidation and potential side reactions.[7]

  • Choice of Catalyst System: Employ modern, specialized catalyst systems designed for challenging substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective as they are electron-rich and bulky, which can promote the desired catalytic steps and reduce the likelihood of poisoning.[3][7]

  • Protecting the Amino Group: In some challenging cases, protecting the amino group (e.g., as an amide or carbamate) can be a viable strategy to prevent it from coordinating to the palladium catalyst. This adds extra steps to your synthesis but can be a robust solution.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to catalyst poisoning when using "this compound".

Problem Diagnosis Table
Symptom Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials. 1. Catalyst Poisoning: The amino group on the boronic acid is coordinating to the palladium center. 2. Inactive Catalyst System: The chosen catalyst/ligand combination is not active enough for this substrate. 3. Poor Reagent Quality: Impurities (sulfur, water) are poisoning the catalyst.1. Switch to a more robust ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst).[3][7] 2. Increase catalyst loading: As a diagnostic, try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%). If the reaction proceeds, poisoning is likely. 3. Purify starting materials: Ensure all reagents are pure and solvents are anhydrous and degassed.
Reaction starts but stalls after partial conversion. 1. Gradual Catalyst Deactivation: The catalyst is being slowly poisoned over the course of the reaction. 2. Protodeboronation: The boronic acid is being consumed by a side reaction, especially if excess water or protic solvents are present.[3]1. Use a more stable precatalyst: Buchwald G3 or G4 precatalysts are often more stable and can maintain activity longer. 2. Use an appropriate base and solvent system: A weaker base like K3PO4 or Cs2CO3 may be preferable. Ensure solvents are anhydrous.[3] 3. Consider a boronic ester: Converting the boronic acid to a more stable ester (e.g., pinacol ester) can sometimes mitigate protodeboronation.
Formation of significant homocoupling byproduct (biaryl of the boronic acid). 1. Presence of Oxygen: Inadequate degassing can lead to oxidative processes that favor homocoupling.[3][8] 2. Use of a Pd(II) precatalyst without efficient reduction: Some Pd(II) sources can promote homocoupling during their in-situ reduction to Pd(0).[8]1. Improve inert gas technique: Use a robust evacuation/backfill cycle with argon or nitrogen for the reaction vessel and ensure all liquids are thoroughly degassed.[7] 2. Use a Pd(0) source directly (e.g., Pd(PPh3)4, Pd2(dba)3) or a precatalyst designed for clean activation to Pd(0).
Darkening of the reaction mixture and formation of black precipitate. Catalyst Decomposition (Palladium Black): The catalyst complex is unstable under the reaction conditions, potentially due to ligand displacement by the amino group or other poisons.1. Use a more strongly coordinating ligand: A ligand that binds more tightly to the palladium can prevent displacement and subsequent decomposition. The aforementioned Buchwald ligands are excellent for this. 2. Lower reaction temperature: If possible, running the reaction at a lower temperature may improve catalyst stability, though this may require a more active catalyst system.
Visualizing the Poisoning Mechanism

The following diagram illustrates how the amino group of your boronic acid can interact with the palladium catalyst, inhibiting the Suzuki-Miyaura catalytic cycle.

Caption: Mechanism of catalyst poisoning by an amino-functionalized substrate.

Troubleshooting Workflow

If you are facing a failed or low-yielding reaction, follow this logical workflow to diagnose the issue.

G Start Low/No Product Yield Check_Purity Verify Purity of Starting Materials (Boronic Acid, Halide, Solvent, Base) Start->Check_Purity Run_Control Run Control Reaction with a Simpler Boronic Acid (e.g., Phenylboronic Acid) Check_Purity->Run_Control Purity OK Reassess Re-evaluate Reaction Parameters (Temperature, Base, Solvent) Check_Purity->Reassess Impurities Found Control_OK Control Reaction Successful? Run_Control->Control_OK Change_Catalyst Optimize Catalyst System for Amino-Substituted Substrate Control_OK->Change_Catalyst Yes Control_OK->Reassess No Use_Robust_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) & Precatalyst Change_Catalyst->Use_Robust_Ligand Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Use_Robust_Ligand->Increase_Loading Still Low Yield Success Reaction Successful Use_Robust_Ligand->Success Protect_Amine Consider Protecting the Amino Group (e.g., as Boc-Amine) Increase_Loading->Protect_Amine Still Fails Increase_Loading->Success Protect_Amine->Success

Caption: A logical workflow for troubleshooting challenging Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Suzuki Coupling

This protocol employs a robust catalyst system known to be effective for challenging substrates, including those with potentially coordinating functional groups.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos (additional 2 mol%)

  • Potassium Phosphate (K3PO4), tribasic (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, aryl halide, K3PO4, XPhos Pd G3, and XPhos.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the boronic acid.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • XPhos Pd G3 & XPhos: This combination provides a highly active and stable Pd(0) source. The bulky, electron-rich XPhos ligand accelerates the oxidative addition and reductive elimination steps and sterically shields the palladium center, reducing poisoning by the amino group.[7]

  • K3PO4: A moderately strong base that is effective in Suzuki couplings and generally compatible with a wide range of functional groups.

  • Dioxane/Water: A common and effective solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. The water is crucial for the transmetalation step.

Protocol 2: Diagnostic Test for Catalyst Poisoning

If you suspect catalyst poisoning is the cause of a failed reaction, this experiment can help confirm your hypothesis.

Procedure:

  • Set up two identical reactions side-by-side, following the procedure in Protocol 1 .

  • Reaction A (Control): Use phenylboronic acid instead of your aminoboronic acid.

  • Reaction B (Test): Use your "this compound".

  • Run both reactions under identical conditions (temperature, time, concentration).

  • Analysis: Compare the conversion in both reactions. If Reaction A proceeds to high conversion while Reaction B fails or shows very low conversion, it strongly indicates that the amino-functionalized boronic acid is inhibiting the catalyst.

References

Technical Support Center: A Guide to Improving the Solubility and Reactivity of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS No. 1150114-64-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. We will address the most common challenge encountered with this reagent—poor solubility—and provide robust, field-proven strategies and protocols to ensure successful reaction outcomes.

Section 1: Understanding the Core Issue: The Hydrochloride Salt Form

A frequent observation from users is the difficulty in dissolving this boronic acid in standard organic solvents used for cross-coupling. This is not a quality issue with the reagent but rather an inherent chemical property that, once understood, can be easily managed.

Q1: Why is my this compound not dissolving in common reaction solvents like dioxane, THF, or toluene?

A1: The primary reason for the poor solubility is that the compound is a hydrochloride (HCl) salt . The basic amino group on the phenyl ring is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic character makes the molecule significantly more polar than its corresponding "free base" or "free amine" form.[4][5] Consequently, it exhibits high solubility in polar protic solvents like water or methanol but very low solubility in the less polar, aprotic solvents typically required for Suzuki-Miyaura reactions.

The key to unlocking its utility is to perform an in-situ neutralization to generate the more organo-soluble free amine form directly within the reaction flask. This is achieved through the careful selection and stoichiometry of the base used in the coupling reaction.

G HCl_Salt This compound (Protonated Amine: -NH₃⁺) • Ionic, Polar • Soluble in Water • Insoluble in Dioxane/Toluene Base Base (e.g., K₂CO₃, K₃PO₄) (≥ 2 equivalents) Free_Base 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid (Free Amine: -NH₂) • Neutral, Less Polar • Soluble in Dioxane/Toluene Base->Free_Base

Figure 1: Acid-base equilibrium is key to improving solubility. The HCl salt must be neutralized to the free base form to dissolve in typical organic reaction solvents.

Section 2: Troubleshooting Guide & Recommended Protocols

Effectively using this reagent requires a shift in perspective: the challenge is not just dissolving the compound, but creating the right conditions for it to neutralize and then participate in the catalytic cycle.

Q2: What is the best procedure to improve solubility and ensure my Suzuki-Miyaura reaction is successful?

A2: Success hinges on three interconnected factors: Base Stoichiometry , Strategic Solvent Selection , and Procedural Execution . A failure to account for any of these can lead to a stalled reaction.

A2.1: The Critical Role of the Base: Beyond Catalytic Activation

In a Suzuki-Miyaura coupling, the base has two essential functions:

  • Activation of the Boronic Acid: The base activates the boronic acid, facilitating the crucial transmetalation step with the palladium catalyst.[6][7]

  • Neutralization of the HCl Salt: For this specific reagent, the base must first neutralize the ammonium hydrochloride to generate the soluble free amine.

This means you MUST use at least one additional equivalent of base compared to a standard protocol. A common error is using a standard catalytic amount of base (e.g., 2.0 equivalents), which is insufficient.

Recommended Base Stoichiometry:

  • 1.0 equivalent: To neutralize the HCl salt.

  • 2.0 equivalents: To drive the Suzuki catalytic cycle.

  • Total Recommended: 3.0 to 4.0 equivalents of base.

Base Typical Equivalents Strength Comments & Considerations
Potassium Phosphate (K₃PO₄) 3.0 - 4.0StrongExcellent for challenging couplings. Its strength effectively deprotonates the salt and activates the boronic acid. Often used in anhydrous conditions or with minimal water.[8][9]
Potassium Carbonate (K₂CO₃) 3.0 - 4.0ModerateA robust, common choice. Requires a polar co-solvent (like water) to be effective. A good starting point for optimization.[6][10]
Sodium Carbonate (Na₂CO₃) 3.0 - 4.0ModerateSimilar to K₂CO₃ but can sometimes offer different solubility profiles for the inorganic salts formed. Generally a reliable option.[10][11]
Potassium Fluoride (KF) 3.0 - 4.0MildUseful if your substrate is sensitive to stronger bases, which could cause side reactions like ester hydrolysis.[7][12]
A2.2: Strategic Solvent Systems

Since the starting material (HCl salt) and the neutralized form have opposing solubility profiles, a mixed-solvent system is often the most effective approach. The goal is to provide a polar component to dissolve the base and initiate neutralization, and an aprotic organic component to dissolve the neutralized boronic acid and the coupling partner.

Solvent System (v/v) Typical Temperature Advantages & Use Cases
1,4-Dioxane / Water (e.g., 4:1 to 10:1) 80-100 °CThe most common and reliable system. Water helps dissolve the base (e.g., K₂CO₃) and facilitate the initial neutralization.[6][8]
Toluene / Ethanol / Water (e.g., 4:1:1) 80-100 °CGood for substrates that may have better solubility in toluene. Ethanol acts as a polar co-solvent.
DMF / Water (e.g., 5:1) 80-100 °CN,N-Dimethylformamide (DMF) is a polar aprotic solvent that can help solubilize all components but may be harder to remove post-reaction.[12]
2-MeTHF / Water (e.g., 10:1) 70-90 °C2-Methyltetrahydrofuran is a greener alternative to THF and Dioxane and can be effective.
A2.3: Recommended Protocol with In-Situ Neutralization Step

This protocol incorporates a crucial pre-stirring step to ensure the boronic acid salt is fully neutralized and dissolved before the catalytic reaction begins. This self-validating procedure allows you to visually confirm dissolution, providing confidence before proceeding.

G start Start: Oven-Dried Flask under Inert Atmosphere (Ar/N₂) step1 Step 1: Add Solids • this compound (1.2 eq) • Base (e.g., K₂CO₃, 3.0-4.0 eq) start->step1 step2 Step 2: Add Solvents • Degassed Dioxane (e.g., 4 parts) • Degassed Water (e.g., 1 part) step1->step2 step3 Step 3: In-Situ Neutralization • Stir mixture vigorously at room temp for 15-30 min. • VISUAL CHECK: Observe the initial slurry dissolving to a clear or near-clear solution. step2->step3 step4 Step 4: Add Remaining Reagents • Aryl/Heteroaryl Halide (1.0 eq) • Palladium Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos) step3->step4 step5 Step 5: Reaction • Heat to 80-100 °C with vigorous stirring. step4->step5 step6 Step 6: Monitor & Workup • Monitor by TLC or LC-MS. • Upon completion, perform standard aqueous workup. step5->step6

References

Validation & Comparative

A Comparative Guide for the Senior Application Scientist: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl vs. Other Aminophenylboronic Acids in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl against other common aminophenylboronic acids (APBAs). We will explore the nuanced differences in their structure, reactivity, stability, and application, offering field-proven insights for researchers, chemists, and professionals in drug development. Our analysis is grounded in established chemical principles and supported by experimental data to empower you in selecting the optimal reagent for your specific application.

Introduction: The Indispensable Role of Aminophenylboronic Acids

Aminophenylboronic acids (APBAs) are a class of bifunctional organic compounds that have become cornerstone reagents in modern chemistry. Their utility stems from the unique combination of a nucleophilic amino group and a versatile boronic acid moiety within the same molecule. This dual functionality makes them invaluable building blocks in pharmaceutical synthesis and materials science.[1]

The boronic acid group is most renowned for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] Beyond this, the electrophilic nature of the boron atom allows for unique interactions, making APBAs critical components in the development of enzyme inhibitors, chemical sensors, and responsive materials.[4][5][6][7][8] The amino group provides a convenient handle for further derivatization or can play a crucial role in binding to biological targets.[1]

This guide focuses on a specific, functionalized APBA, This compound , and contrasts its performance characteristics with other common isomers and derivatives.

Featured Compound: this compound

Let's first dissect the structural attributes of our featured compound to understand its inherent chemical personality.

  • Chemical Structure:

    • CAS Number: 1150114-64-9[9][10][11]

    • Molecular Formula: C₁₀H₁₅BClNO₄[9][10]

    • Molecular Weight: 259.49 g/mol [10]

  • Key Structural Features:

    • Ortho-Amino Group: The placement of the amino group at the C2 position, ortho to the boronic acid, is significant. This proximity can lead to intramolecular hydrogen bonding or coordination with the boron atom, influencing the acidity of the boronic acid and its reactivity profile.

    • Para-Ester Group: The isopropoxycarbonyl group at the C4 position is an electron-withdrawing group (EWG). This EWG electronically modifies the phenyl ring, impacting its reactivity in cross-coupling reactions. The isopropyl ester, compared to a methyl or ethyl ester, also imparts greater lipophilicity.

    • HCl Salt Form: The compound is supplied as a hydrochloride salt. This protonation of the amino group enhances the compound's stability, preventing oxidative degradation and improving its shelf-life. It also typically increases solubility in polar protic solvents, though it must be neutralized by a base during reactions like the Suzuki coupling.

Below is a diagram illustrating the structural relationships between our featured compound and other common aminophenylboronic acids that will be discussed.

G cluster_0 Structural Comparison of Aminophenylboronic Acids main This compound (Featured Compound) Ortho-Amino, Para-Ester meta 3-Aminophenylboronic acid (3-APBA) Meta-Amino (Common Isomer) main->meta para 4-Aminophenylboronic acid Para-Amino (Common Isomer) main->para ester 4-Aminophenylboronic acid, Pinacol Ester Para-Amino, Ester Protected (Enhanced Stability) main->ester methyl_ester 2-Amino-4-(methoxycarbonyl)phenylboronic acid, HCl Ortho-Amino, Para-Methyl Ester (Close Analog) main->methyl_ester

Caption: Structural relationships of the featured compound and its common analogs.

Comparative Performance Analysis

The utility of a building block is defined by its performance in key chemical transformations. Here, we compare our featured compound against its peers in the context of the Suzuki-Miyaura coupling, overall stability, and applications in drug discovery.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important application for this class of compounds.[12] The reaction involves a palladium catalyst to couple the organoboron species with an organohalide.[2] The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal [R²-B(OR)₃]⁻ (from Boronic Acid + Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

  • Electronic Effects: The reactivity of the boronic acid is influenced by the substituents on the phenyl ring. The amino group is electron-donating, while the isopropoxycarbonyl group is electron-withdrawing. In our featured compound, the net electronic effect will be a complex interplay of these opposing influences, modulated by their respective positions. This can fine-tune the nucleophilicity of the boronate species, potentially offering a different reactivity profile compared to simple APBAs like 3-APBA or 4-APBA where only the electron-donating amino group is present.

  • Positional Isomerism (Ortho vs. Meta vs. Para):

    • 2-Amino (Ortho): The ortho-amino group in our featured compound can potentially chelate to the palladium center during the catalytic cycle, which can either accelerate or inhibit the reaction depending on the ligand and conditions. This is a key difference from the non-chelating meta (3-APBA) and para isomers.

    • 3-Amino (Meta): 3-APBA is a widely used building block.[1][13] Its meta-amino group exerts a moderate electron-donating inductive effect, leading to predictable reactivity.

    • 4-Amino (Para): The para-amino group exerts a strong electron-donating resonance effect, which can increase the rate of transmetalation.

  • Impact of the Ester: The electron-withdrawing nature of the ester in the featured compound makes the boronic acid moiety more Lewis acidic. This can facilitate the formation of the boronate complex required for transmetalation.

Stability, Handling, and Boroxine Formation

A significant practical challenge with free boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process reduces the amount of active monomeric acid available for reaction and can complicate stoichiometry.

  • Free Boronic Acids (e.g., 3-APBA): These are often crystalline solids but can be susceptible to boroxine formation, particularly upon heating or prolonged storage.[14]

  • HCl Salt Form: The hydrochloride salt of our featured compound enhances stability by protonating the amino group, which deactivates the ring towards certain degradation pathways.

  • Pinacol Esters: The gold standard for stability is the use of boronic acid pinacol esters, such as 4-Aminophenylboronic acid pinacol ester.[15][16] The pinacol group protects the boronic acid from dehydration and protodeboronation, leading to excellent shelf-life and easier handling.[16] However, this enhanced stability sometimes comes at the cost of lower reactivity compared to the corresponding free boronic acid.[17] The choice between a free acid (or its salt) and a pinacol ester is therefore a trade-off between stability and reactivity.

Application as Enzyme Inhibitors and in Chemical Biology

Boronic acids have emerged as a privileged scaffold in drug discovery, most notably with the success of the proteasome inhibitor Bortezomib.[4][5][18] The boron atom can form a stable, reversible covalent bond with catalytic serine, threonine, or cysteine residues in enzyme active sites, mimicking the tetrahedral transition state of substrate hydrolysis.[19][20]

  • This compound offers multiple points for interaction and derivatization. The ortho-amino group can form key hydrogen bonds within a target active site, while the para-ester can be positioned to interact with hydrophobic pockets or be used as a synthetic handle to attach other pharmacophoric elements.

  • 3-Aminophenylboronic acid (3-APBA) is frequently used to functionalize surfaces or polymers for the creation of sensors, often for detecting saccharides, as the boronic acid can reversibly bind to diols.[8][21][22] The amino group serves as the anchor point for this immobilization.[13]

FeatureThis compound 3-Aminophenylboronic acid (3-APBA) 4-Aminophenylboronic acid, Pinacol Ester
Structure Ortho-amino, Para-ester (EWG)Meta-aminoPara-amino, Pinacol protected
Form HCl SaltFree base / Monohydrate[23]Ester
Stability Good (as HCl salt)Moderate (prone to boroxine formation)Excellent
Reactivity Tunable, influenced by ortho-NH₂ and para-COORGood, standard reactivityGenerally lower than free acid, but more robust
Key Advantage Highly functionalized for targeted synthesis; potential for chelation effectsCommercially available, well-understood reactivitySuperior stability and handling, ideal for library synthesis
Primary Use Case Advanced building block for complex targets in drug discoveryGeneral purpose Suzuki coupling, sensor developmentRobust reagent for multi-step synthesis and high-throughput screening

Experimental Protocols

To provide a practical context, we outline representative protocols for the use and analysis of these reagents.

Protocol 4.1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq.), the aminophenylboronic acid reagent (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is commonly used.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Note: The base is crucial. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which is the active species in the transmetalation step of the catalytic cycle.[3] For HCl salts like our featured compound, an extra equivalent of base is required to neutralize the salt before the reaction can proceed.

Protocol 4.2: Analytical Characterization by UPLC-MS

Characterizing boronic acids requires care to avoid on-column degradation or boroxine formation.

  • Sample Preparation: Dissolve a small amount of the boronic acid in a suitable diluent (e.g., Acetonitrile/Water). Prepare samples at a low concentration (e.g., 0.1 µg/mL to 1.0 µg/mL).[24]

  • Chromatographic System: Use an Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase C18 column is typically effective (e.g., Acquity BEH C18).[14]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate) and an organic phase (e.g., Acetonitrile) is common.[14][24]

  • MS Detection: Couple the UPLC to an electrospray ionization mass spectrometer (ESI-MS) to confirm the mass of the parent compound.

  • Optimization: Instrument parameters, particularly the cone voltage in the MS source, should be optimized to maximize the intensity of the molecular ion ([M+H]⁺) and minimize fragmentation or in-source boroxine formation.[14]

Self-Validation Note: A well-developed method will show a sharp, symmetrical peak for the monomeric boronic acid with the correct mass-to-charge ratio and minimal observation of peaks corresponding to the boroxine trimer.

Conclusion and Recommendations

The choice between This compound and other aminophenylboronic acids is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis or application.

  • Choose this compound when:

    • Your target molecule requires functionalization at both the amino and a para position.

    • You wish to leverage the unique electronic and potential chelating effects of the ortho-amino/para-ester substitution pattern to achieve specific reactivity or binding.

    • You are engaged in later-stage drug discovery where fine-tuning of a lead scaffold is paramount.

  • Choose simpler isomers like 3-APBA or 4-APBA when:

    • You require a standard, cost-effective building block for routine Suzuki couplings.

    • Your primary goal is to introduce a simple aminophenyl moiety.

  • Choose a pinacol ester derivative when:

    • Long-term stability and ease of handling are critical, for example, in high-throughput screening or library synthesis campaigns.

    • Your reaction conditions are harsh and require a more robust boronic acid surrogate.

By understanding the distinct properties endowed by the specific arrangement of functional groups, the modern researcher can harness the full potential of this versatile class of reagents to accelerate innovation in chemical synthesis and drug discovery.

References

A Researcher's Guide to Selecting the Optimal Reagent: A Comparative Analysis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between seemingly similar building blocks can profoundly influence the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of two closely related yet distinct aminophenylboronic acid derivatives: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride salt and its methyl ester counterpart, 2-Amino-4-(methoxycarbonyl)phenylboronic acid, hydrochloride salt . Our analysis, grounded in fundamental chemical principles and supported by established experimental observations, aims to empower you to make an informed decision for your specific application, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.

At a Glance: Key Physicochemical and Structural Differences

A foundational understanding of the inherent structural and electronic differences between the isopropyl and methyl esters is crucial for predicting their behavior in a reaction setting.

Property2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl2-Amino-4-(methoxycarbonyl)phenylboronic acid, HClRationale for Differences
CAS Number 1150114-64-9[1]380430-55-7[2]Unique chemical entities.
Molecular Formula C10H15BClNO4[1]C8H11BClNO4[3]Difference of a C2H4 unit in the ester group.
Molecular Weight 259.49 g/mol [4][5]231.44 g/mol [2][3]The isopropyl group is larger than the methyl group.
Ester Group IsopropoxycarbonylMethoxycarbonylDefines the core structural difference.
Steric Hindrance HigherLowerThe branched isopropyl group imparts greater steric bulk around the ester functionality compared to the linear methyl group.[6][7]
Electronic Effect Slightly more electron-donatingSlightly less electron-donatingThe isopropyl group has a slightly stronger positive inductive effect (+I) than the methyl group, which can subtly influence the electron density of the aromatic ring.
Susceptibility to Hydrolysis Potentially lowerPotentially higherThe greater steric hindrance of the isopropyl group can shield the carbonyl carbon from nucleophilic attack (e.g., by hydroxide ions), potentially leading to a slower rate of hydrolysis under basic conditions.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[5] The catalytic cycle, which typically involves a palladium catalyst, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice between our two boronic acid derivatives can influence the kinetics and efficiency of this cycle.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)2, Base Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Weigh Aryl Halide, Boronic Acid Derivative, and Base Solvent Add Degassed Solvent System Reactants->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Inert_Atmosphere Purge with Inert Gas (e.g., Argon) Catalyst->Inert_Atmosphere Heating Heat to Desired Temperature (e.g., 90 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress via TLC or LC-MS Heating->Monitoring Quenching Cool to RT and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification

References

The Strategic Advantage of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Discerning Medicinal Chemist

In the landscape of contemporary drug discovery, the selection of building blocks is a critical determinant of a program's success. Among the vast arsenal of reagents available for constructing complex molecular architectures, boronic acids have carved out an indispensable role, primarily through their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl , a strategically functionalized building block, against other commonly employed boronic acid derivatives. By examining its unique structural attributes, we will elucidate its advantages in enhancing synthetic efficiency, expanding chemical space, and facilitating the discovery of novel therapeutic agents.

The Boronic Acid Pharmacophore: A Pillar of Drug Discovery

Boronic acids and their derivatives are integral to medicinal chemistry for several key reasons. Their stability to air and moisture, coupled with their generally low toxicity, makes them amenable to a wide range of reaction conditions.[1] Furthermore, the boronic acid moiety can engage in reversible covalent interactions with biological targets, such as serine proteases, a property that has been successfully exploited in the development of drugs like the proteasome inhibitor bortezomib.[2] In the realm of synthetic chemistry, their paramount application is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for the formation of C-C bonds.[3][4]

Deconstructing the Advantages: A Focus on Functional Group Synergy

The enhanced utility of this compound stems from the synergistic interplay of its three key functional groups: the boronic acid, the ortho-amino group, and the para-isopropoxycarbonyl group.

The Orchestrating Role of the Ortho-Amino Group

The presence of an amino group ortho to the boronic acid moiety can significantly influence the reactivity and selectivity of the molecule in Suzuki-Miyaura coupling reactions. This "ortho-effect" can manifest in several ways:

  • Chelation-Assisted Catalysis: The amino group can coordinate to the palladium catalyst, forming a transient five- or six-membered ring. This chelation effect can stabilize the transition state, potentially leading to increased reaction rates and yields.[2][5]

  • Modulation of Acidity and Transmetalation: The ortho-amino group can influence the pKa of the boronic acid, which in turn affects the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]

  • Vector for Further Diversification: The amino group serves as a convenient handle for subsequent chemical modifications, allowing for the rapid generation of compound libraries with diverse functionalities. This is particularly advantageous in structure-activity relationship (SAR) studies.[1][3]

G

The Isopropoxycarbonyl Group: A Gateway to Enhanced Properties

The ester functionality, specifically the isopropoxycarbonyl group at the para position, offers several strategic advantages in a drug discovery context:

  • Modulation of Physicochemical Properties: The ester group can be used to fine-tune key drug-like properties such as solubility, lipophilicity (logP), and membrane permeability. The isopropyl ester, in particular, provides a moderate level of lipophilicity.[6]

  • Prodrug Potential: Esters are common prodrug moieties that can be hydrolyzed in vivo by esterases to release a free carboxylic acid. This can be a valuable strategy to improve the pharmacokinetic profile of a drug candidate.[7]

  • Synthetic Handle: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further functionalization, for example, through amide bond formation.

Comparative Performance Analysis

FeatureThis compoundPhenylboronic Acid4-Carboxyphenylboronic Acid3-Aminophenylboronic Acid
Suzuki Coupling Reactivity Potentially enhanced due to ortho-amino chelationBaseline reactivityGenerally good, can be influenced by solubilityGood, lacks potential ortho-effect
Functionalization Potential High (amino and ester/acid)Limited (C-H activation)Moderate (carboxylic acid)High (amino group)
Solubility Moderate in organic solventsGood in many organic solventsLower in non-polar organic solventsModerate, dependent on salt form
Utility in FBDD Excellent fragment with vectors for growthLimited vectors for growthGood fragment with a single vectorExcellent fragment with a single vector
Prodrug Potential Yes (ester hydrolysis)NoNoNo

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

G

Conclusion: A Multifaceted Building Block for Accelerated Drug Discovery

This compound represents a highly versatile and strategically designed building block for drug discovery. The presence of an ortho-amino group offers the potential for enhanced reactivity in Suzuki-Miyaura couplings and provides a crucial vector for library synthesis. The para-isopropoxycarbonyl group allows for the modulation of physicochemical properties and introduces the possibility of a prodrug strategy. While direct quantitative comparisons with other boronic acids are sparse, the collective evidence from structure-activity relationships of related compounds strongly suggests that this reagent offers a distinct advantage in the efficient construction of diverse and drug-like molecules. For researchers aiming to accelerate their hit-to-lead and lead optimization campaigns, this compound is a compelling choice that warrants significant consideration.

References

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl and Phenylboronic Acid

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of this reaction, with substituents on the phenyl ring playing a pivotal role in modulating reactivity. This guide provides a comprehensive comparison of the reactivity of a substituted phenylboronic acid, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride , and the parent unsubstituted phenylboronic acid .

Unveiling the Impact of Substituents: A Tale of Two Boronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric properties of its substituents. These factors primarily influence the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.

Unsubstituted Phenylboronic Acid: As the benchmark, phenylboronic acid offers a baseline for reactivity. Its phenyl ring is electronically neutral, and it is sterically unencumbered, allowing for efficient participation in the catalytic cycle under standard conditions.

This compound: This molecule presents a more complex scenario due to the presence of three key features:

  • Ortho-Amino Group (-NH₂): This electron-donating group (EDG) increases the electron density on the phenyl ring through resonance. This enhanced nucleophilicity can facilitate the transmetalation step. Furthermore, the ortho-positioning of the amino group can lead to a "directing effect," where it may coordinate to the palladium center, potentially accelerating the reaction.[1][2]

  • Para-Isopropoxycarbonyl Group (-COOiPr): In contrast to the amino group, the ester functionality is an electron-withdrawing group (EWG). It reduces the electron density of the phenyl ring, which can disfavor the transmetalation step by making the aryl group less nucleophilic.

  • Hydrochloride Salt (-HCl): The presence of the hydrochloride salt means the amino group is protonated (NH₃⁺). This protonation must be neutralized by the base in the reaction mixture for the electron-donating and coordinating effects of the free amino group to be realized. Therefore, the choice and stoichiometry of the base are critical when using this reagent.[3]

The interplay of these opposing electronic effects—donation from the amino group and withdrawal from the ester group—makes a simple prediction of reactivity challenging without experimental data. However, the strong activating and directing effect of the ortho-amino group is often a dominant factor.

Comparative Reactivity Profile

FeatureUnsubstituted Phenylboronic AcidThis compound
Electronic Nature NeutralCompeting effects: Electron-donating (amino) and electron-withdrawing (isopropoxycarbonyl)
Steric Hindrance MinimalModerate, due to the ortho-amino group
Expected Reactivity Good baseline reactivityPotentially enhanced reactivity due to the ortho-amino directing group, provided sufficient base is used.
Key Reaction Consideration Standard conditions are generally effective.Requires at least one extra equivalent of base to neutralize the HCl salt. The choice of base is crucial.

This table is based on established principles of electronic and steric effects in Suzuki-Miyaura coupling and not on direct head-to-head experimental data for these specific compounds.

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling

To provide a practical comparison, the following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with both phenylboronic acids.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid or this compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base.

    • For unsubstituted phenylboronic acid , use 2.0 mmol of K₂CO₃.

    • For This compound , use 3.0 mmol of K₂CO₃ to both neutralize the HCl and activate the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product weigh Weigh Reactants: Aryl Halide, Boronic Acid, Base, Catalyst add_solvent Add Degassed Solvent weigh->add_solvent purge Purge with Inert Gas add_solvent->purge heat Heat and Stir (e.g., 80-100°C) purge->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r_pd_x R-Pd(II)L_n-X oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While unsubstituted phenylboronic acid provides a reliable and predictable coupling partner, substituted analogues like this compound offer opportunities for tailored reactivity. The ortho-amino group in the latter is expected to accelerate the reaction through electronic donation and a potential directing effect, although this is tempered by the electron-withdrawing ester group. The key to successfully employing the substituted boronic acid lies in the judicious choice and stoichiometry of the base to both neutralize the hydrochloride salt and facilitate the crucial transmetalation step. This guide provides the foundational knowledge and a practical experimental framework for researchers to effectively utilize both of these valuable building blocks in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality control checkpoint; it is a fundamental pillar of experimental reproducibility, safety, and regulatory compliance. This is particularly true for highly functionalized building blocks like 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride salt. As a versatile reagent in cross-coupling reactions and other synthetic transformations, its purity directly impacts the yield, impurity profile, and ultimately the viability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of spectroscopic techniques for the confirmation of purity of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, the interpretation of spectral data in the context of potential impurities, and the establishment of self-validating analytical workflows. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2]

The Analytical Imperative: Why Spectroscopic Scrutiny is Non-Negotiable

The structure of this compound—possessing an amino group, an ester, and a boronic acid moiety—presents several potential avenues for impurity formation. These can arise from the synthetic route (e.g., residual starting materials, intermediates, or by-products) or from degradation (e.g., hydrolysis of the ester or formation of boroxines).[3][4] Consequently, a multi-faceted spectroscopic approach is essential for a comprehensive purity assessment.

Core Spectroscopic Techniques for Purity Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the compound's identity and purity. Each technique offers unique insights, and their collective data builds a robust analytical dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitation

NMR spectroscopy is arguably the most powerful tool for the definitive identification and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and the detection of structurally similar impurities.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the exchangeable protons (e.g., -NH₂, -OH, -HCl) to be observed.

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that is well-resolved from the analyte signals.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Acquisition: Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard should be used for accurate integration in qNMR.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a baseline correction.

The ¹H NMR spectrum of this compound is expected to show the following key signals:

  • Aromatic Protons: Three signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three protons on the phenyl ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow triplet).

  • Isopropoxy Group: A septet for the -CH- proton and a doublet for the two -CH₃ groups. The septet will be further downfield due to its proximity to the ester oxygen.

  • Amino Group: A broad singlet for the -NH₂ protons. The chemical shift of this peak can be highly variable and dependent on concentration and solvent. In the hydrochloride salt, this may appear as a broader signal due to exchange with the proton from HCl.

  • Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons. These are exchangeable protons and may not always be observed, or may appear as a very broad hump.

  • HCl Proton: As a hydrochloride salt, a broad, exchangeable proton signal may be observed, often coalescing with the amino or boronic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropoxy -CH₃~1.3Doublet6H
Isopropoxy -CH~5.0Septet1H
Aromatic -H7.0 - 8.0Multiplets3H
Amino -NH₂Variable (broad)Singlet2H
Boronic Acid -OHVariable (broad)Singlet2H

Note: These are predicted values and can vary based on solvent and experimental conditions.

  • Absence of Unexplained Signals: A pure sample will exhibit only the signals corresponding to the target molecule and the solvent. Any additional peaks are indicative of impurities.

  • Correct Integration Ratios: The relative integrals of the signals should correspond to the number of protons they represent (e.g., the ratio of the aromatic protons to the isopropoxy methyl protons should be 3:6 or 1:2).

  • Quantitative Analysis (qNMR): By comparing the integral of a known analyte proton signal to the integral of the internal standard, the absolute purity of the sample can be determined with high accuracy.

While ¹H NMR is often sufficient, ¹³C NMR provides complementary information. The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For a closely related analogue, 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride, the following ¹³C NMR chemical shifts have been reported in DMSO-d₆: 165.9, 138.5, 136.9, 132.6, 127.2, 123.3, and 53.0 ppm.[5] This provides a strong basis for predicting the spectrum of the isopropoxy derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally definitive as NMR, it serves as an excellent identity check and can quickly flag the presence or absence of key functional groups.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by intimately mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal or the pure KBr pellet must be recorded and subtracted from the sample spectrum.

The IR spectrum of this compound will be characterized by the following absorption bands:

Table 2: Key FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Boronic Acid)3200-3600 (broad)Stretching vibration, often shows evidence of hydrogen bonding.[6]
N-H (Amine)3300-3500 (medium)Symmetric and asymmetric stretching of the primary amine.
C-H (Aromatic)3000-3100 (weak)Stretching vibrations.
C-H (Aliphatic)2850-3000 (medium)Stretching vibrations of the isopropoxy group.
C=O (Ester)~1720 (strong)Carbonyl stretch, a very characteristic and strong absorption.
C=C (Aromatic)1450-1600 (medium)Ring stretching vibrations.
B-O (Boronic Acid)1310-1380 (strong)Asymmetric stretching, a key indicator of the boronic acid moiety.[6]
C-O (Ester)1100-1300 (strong)Stretching vibrations.

The FT-IR spectrum serves as a molecular fingerprint. The spectrum of a pure sample should be compared to a reference spectrum of a known pure standard. The absence of expected key peaks (e.g., the C=O stretch) or the presence of unexpected peaks (e.g., a broad O-H stretch from water if the sample is wet) can indicate impurities or degradation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information that complements NMR and IR data.

  • Sample Introduction and Ionization: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.

  • Molecular Ion Peak: In positive ion mode ESI, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₀H₁₄BNO₄, the monoisotopic mass is 223.10 g/mol . The observed m/z should be very close to this value.

  • Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.

  • Fragmentation Pattern: The fragmentation of phenylboronic acids can be complex. Common fragmentation pathways may involve the loss of water, the isopropoxy group, or cleavage of the phenyl ring.[6] The fragmentation of the molecular ion provides additional structural confirmation.

  • Molecular Weight Confirmation: The primary use of MS in this context is to confirm that the major component has the correct molecular weight.

  • Impurity Detection: By coupling MS with a chromatographic separation technique like HPLC (LC-MS), impurities can be separated and their molecular weights determined, which is invaluable for their identification.

Workflow for Spectroscopic Purity Analysis

Caption: Workflow for comprehensive spectroscopic purity analysis.

Comparison of Spectroscopic Techniques

TechniqueStrengthsWeaknessesPrimary Role in Purity Analysis
¹H NMR - Excellent for structural elucidation- Highly quantitative (qNMR)- Sensitive to stereochemistry- Can have overlapping signals- Requires deuterated solvents- Definitive identification- Quantitation of purity and impurities
¹³C NMR - Complements ¹H NMR- Good signal dispersion- Lower sensitivity than ¹H NMR- Longer acquisition times- Confirmation of carbon framework- Detection of isomeric impurities
FT-IR - Fast and non-destructive- Excellent for functional group identification- Not quantitative- Provides limited structural detail- Rapid identity confirmation- Screening for gross impurities
MS - Determines exact molecular weight (HRMS)- High sensitivity- Isomers are often indistinguishable- Ionization efficiency can vary- Molecular weight verification- Impurity identification (with LC)

Common Impurities and Their Spectroscopic Signatures

A crucial aspect of purity analysis is anticipating potential impurities. For this compound, these can include:

  • Starting Materials and Intermediates: Depending on the synthetic route, residual precursors may be present. For example, if synthesized from p-carboxyphenylboronic acid, this could be a potential impurity.[5] Its presence would be indicated by a carboxylic acid proton signal in the ¹H NMR spectrum (~12-13 ppm) and a different aromatic substitution pattern.

  • Boroxines: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][7] Boroxine formation is an equilibrium process and can be favored in non-aqueous solvents.[7] Their presence can lead to complex NMR spectra and are often observed as a set of broader aromatic signals slightly shifted from the monomeric boronic acid.

  • Hydrolysis Products: The isopropoxycarbonyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This would be readily detectable by the disappearance of the isopropoxy signals in the ¹H NMR and the appearance of a carboxylic acid proton.

  • Residual Solvents: The manufacturing process may leave traces of solvents. These are typically identified by their characteristic sharp singlets in the ¹H NMR spectrum (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05 and ~4.12 ppm in DMSO-d₆).

Alternative and Complementary Analytical Techniques

While spectroscopic methods are paramount, a comprehensive purity assessment often incorporates chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV or MS detector, is the workhorse for purity analysis in the pharmaceutical industry. It excels at separating the main component from its impurities, allowing for their individual quantitation. A validated HPLC method should be developed to assess the purity of this compound and to track any degradation over time.

  • Gas Chromatography (GC): For volatile impurities, such as residual solvents, GC is the preferred method.

Conclusion: An Integrated Approach to Purity Confirmation

The confirmation of purity for a critical reagent like this compound is not achieved through a single analytical measurement. Instead, it is the culmination of evidence from an orthogonal set of spectroscopic and chromatographic techniques. As senior application scientists, our role is to not only generate this data but to interpret it within the chemical context of the molecule, understanding its potential liabilities and ensuring that the material we use is fit for purpose. By following the principles and protocols outlined in this guide, researchers can establish a robust and self-validating system for the purity assessment of this and other vital chemical building blocks, thereby ensuring the integrity and success of their research and development endeavors.

References

A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. Its robustness, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its place in the synthetic chemist's toolbox. However, achieving optimal yields requires a nuanced understanding of the subtle interplay between the electronic and steric properties of the coupling partners. This guide provides an in-depth, objective comparison of the performance of various substituted phenylboronic acids in the Suzuki reaction, supported by experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The nature of the substituents on the phenylboronic acid can significantly influence the kinetics of the transmetalation step, which is often the rate-determining step of the cycle.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

During transmetalation, the organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The electronic properties of the substituents on the phenylboronic acid directly impact the nucleophilicity of the aryl group being transferred, thereby influencing the rate and efficiency of this crucial step.

Yield Comparison: The Impact of Phenylboronic Acid Substituents

To provide a clear and objective comparison, the following table summarizes the nuclear magnetic resonance (NMR) conversion percentages for the Suzuki-Miyaura coupling of 4-bromoacetophenone with a series of para- and meta-substituted phenylboronic acids. These reactions were conducted under identical conditions to isolate the effect of the substituent on the reaction outcome.[3]

Phenylboronic AcidSubstituentElectronic EffectNMR Conversion (%)
4-Methoxyphenylboronic acid4-OCH₃Strong Electron-Donating99
4-Methylphenylboronic acid4-CH₃Electron-Donating97
3-Methylphenylboronic acid3-CH₃Electron-Donating99
2-Methylphenylboronic acid2-CH₃Electron-Donating94
Phenylboronic acid pinacol esterH (ester)NeutralQuantitative
4-Methoxycarbonylphenylboronic acid4-CO₂MeElectron-WithdrawingQuantitative
4-Nitrophenylboronic acid4-NO₂Strong Electron-Withdrawing17

Analysis of the Data:

The data reveals a clear trend related to the electronic nature of the substituent on the phenylboronic acid.

  • Electron-Donating Groups (EDGs): Phenylboronic acids bearing electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), generally provide high to excellent yields.[4] These groups increase the electron density on the aromatic ring, enhancing the nucleophilicity of the carbon atom attached to the boron. This, in turn, accelerates the transmetalation step, leading to higher reaction efficiency. The slightly lower yield observed for the ortho-substituted 2-methylphenylboronic acid may be attributed to steric hindrance, which can impede the approach of the boronic acid to the palladium complex.[5]

  • Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups is more complex. While a moderately electron-withdrawing group like 4-methoxycarbonyl (-CO₂Me) still results in a quantitative conversion, a strongly electron-withdrawing group like 4-nitro (-NO₂) leads to a significantly lower yield.[3] This can be attributed to the decreased nucleophilicity of the aryl group, which slows down the transmetalation process. In some cases, strong EWGs can also promote side reactions, such as protodeboronation.[4]

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for conducting a Suzuki-Miyaura cross-coupling reaction. These are general procedures that can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with a substituted phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and catalyst/ligand to a dry flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add degassed solvent. Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat the reaction mixture to the desired temperature with stirring. Add_Solvent->Heat_Stir Monitor 5. Monitor the reaction progress by TLC or GC-MS. Heat_Stir->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Extract 7. Dilute with an organic solvent and wash with water and brine. Cool->Extract Dry_Concentrate 8. Dry the organic layer and concentrate under reduced pressure. Extract->Dry_Concentrate Purify 9. Purify the crude product by column chromatography. Dry_Concentrate->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[6]

  • Base (e.g., K₃PO₄, 3.0 mmol)[6]

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)[6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The electronic nature of the substituent on the phenylboronic acid plays a pivotal role in determining the yield of the Suzuki-Miyaura cross-coupling reaction. As demonstrated by the supporting data, electron-donating groups generally lead to higher yields by accelerating the rate-determining transmetalation step. Conversely, strongly electron-withdrawing groups can significantly diminish the reaction efficiency. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the nuances of this powerful synthetic transformation. The continued development of novel ligands and catalyst systems will undoubtedly further expand the scope and utility of the Suzuki reaction, enabling the synthesis of increasingly complex molecules with even greater efficiency and selectivity.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Performance of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] This guide provides an in-depth technical analysis of the performance of a specific, yet versatile, building block: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (herein referred to as APIPBA ).

This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a comparative analysis grounded in mechanistic principles and supported by representative experimental data. We will explore the nuances of APIPBA's reactivity with a spectrum of aryl halides—from the highly reactive iodides to the more challenging chlorides—offering insights into catalyst selection, reaction optimization, and expected outcomes.

Understanding the Reagent: this compound

APIPBA is a valuable bifunctional reagent. The ortho-amino group can act as a directing group or a point for further functionalization, while the isopropoxycarbonyl moiety modulates the electronic properties of the phenyl ring and can be hydrolyzed to the corresponding carboxylic acid if desired. The hydrochloride salt form enhances the stability and handling of the compound.

PropertyValue
CAS Number 1150114-64-9[2]
Molecular Formula C₁₀H₁₅BClNO₄[2]
Molecular Weight 259.49 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol and DMSO.

The presence of the ortho-amino group can present both advantages and challenges. It can influence the reactivity of the boronic acid through electronic effects and potential coordination to the palladium catalyst.[4][5] This interaction can sometimes lead to catalyst inhibition or altered selectivity, necessitating careful optimization of reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing coupling reactions. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stir bar, Reagents) Start->Setup Inert Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent Add Solvents and Degas Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

References

A Researcher's Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. This guide provides an in-depth technical analysis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride, a versatile reagent in modern organic chemistry. We will explore its primary applications, compare its performance with relevant alternatives, and provide actionable experimental insights to empower your research.

Introduction to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: A Key Player in Cross-Coupling Chemistry

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is a substituted arylboronic acid that has gained prominence as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring an ortho-amino group and a para-isopropoxycarbonyl group, imparts unique reactivity and solubility properties, making it a strategic choice for various transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2]

The hydrochloride salt form enhances the stability and handling of the compound, while the isopropoxycarbonyl group can modulate its electronic properties and solubility, and also serves as a synthetic handle for further molecular elaboration.

Performance in the Suzuki-Miyaura Coupling: A Comparative Perspective

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The electron-donating amino group and the electron-withdrawing isopropoxycarbonyl group on the phenyl ring of the title compound create a nuanced electronic profile that can influence the transmetalation step of the catalytic cycle.

To provide a clear comparison, we will analyze the performance of this compound against other commonly used boronic acids in the synthesis of a hypothetical biaryl compound.

Table 1: Comparative Performance of Boronic Acids in a Representative Suzuki-Miyaura Coupling Reaction

Boronic AcidAlternativeKey Performance MetricsRationale for Performance
This compound -Expected High Yields: The combination of substituents is anticipated to provide a good balance for reactivity.The ortho-amino group can participate in directing effects, while the para-ester group influences the electronic density of the ring.
4-Aminophenylboronic acidSimpler, less substitutedGenerally Good Yields: A standard, reliable coupling partner.[1]The amino group is electron-donating, which can facilitate the transmetalation step.
4-Carboxyphenylboronic acidAlternative with a different functional groupVariable Yields: The carboxylic acid can sometimes interfere with the basic reaction conditions.The acidic proton can react with the base, potentially requiring stoichiometric adjustments.
2-Nitrophenylboronic acidElectronically differentOften Lower Yields: The strong electron-withdrawing nitro group can deactivate the boronic acid towards transmetalation.[3]Steric hindrance from the ortho-nitro group can also impede the reaction.[4]
Phenylboronic acidUnsubstituted parent compoundBaseline Performance: Provides a benchmark for comparison.Lacks the electronic influence of substituents.

Causality Behind Experimental Choices:

The choice of catalyst, base, and solvent system is critical for optimizing the yield and purity of the desired biaryl product. For sterically hindered or electronically challenging substrates like some substituted aminophenylboronic acids, the use of more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), can significantly improve reaction efficiency.[3] The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[2] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reactants and the catalyst.

Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using an aryl bromide and an aminophenylboronic acid derivative. This protocol can be adapted for this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask under a positive flow of inert gas. Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: Aryl Halide Boronic Acid Base inert Establish Inert Atmosphere (Ar/N2) prep->inert add_cat Add Catalyst & Degassed Solvent inert->add_cat heat Heat & Stir (e.g., 80-100°C) add_cat->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product G cluster_apps Potential Applications main This compound suzuki Suzuki-Miyaura Coupling main:f0->suzuki Primary Use catalysis Bifunctional Catalysis main:f0->catalysis Emerging sensors Chemical Sensors main:f0->sensors Potential drug_delivery Drug Delivery Systems main:f0->drug_delivery Potential

References

A Senior Application Scientist's Guide to Boronic Acid Coupling Reagents: Benchmarking 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Suzuki-Miyaura Coupling in Modern Synthesis

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, particularly in the fields of pharmaceutical discovery and materials science.[1][2] Its broad adoption stems from its remarkable functional group tolerance, mild reaction conditions, and the use of organoboron compounds, which are significantly less toxic and more environmentally benign than many other organometallic reagents.[3][4]

The heart of this reaction is the boronic acid, a versatile nucleophile whose structural characteristics dictate the efficiency and outcome of the coupling process.[1] This guide provides an in-depth comparison of a specialized reagent, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl , against a panel of commonly used boronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal reagent for their specific synthetic challenges. We will delve into the mechanistic nuances, comparative performance metrics, and practical experimental protocols to support informed decision-making in the laboratory.

Subject Under Evaluation: this compound

Before benchmarking, it is essential to understand the intrinsic properties of our primary reagent.

Chemical Structure:

  • CAS Number: 1150114-64-9[5][6]

  • Molecular Formula: C10H15BClNO4[5][6]

  • Molecular Weight: 259.49 g/mol [5][6]

This molecule is a trifunctionalized phenylboronic acid. Its key features include:

  • The Boronic Acid Moiety [-B(OH)2]: The reactive center for the Suzuki-Miyaura coupling.

  • The Amino Group (-NH2): An electron-donating group that can influence the electronic properties of the aromatic ring and serve as a handle for subsequent derivatization.

  • The Isopropoxycarbonyl Group [-COOCH(CH3)2]: An electron-withdrawing ester group that can modulate reactivity and solubility, while also providing another site for post-coupling modification (e.g., hydrolysis to a carboxylic acid).

  • Hydrochloride Salt Form: This indicates the compound is supplied as a more stable, crystalline solid, which can improve shelf-life and handling.

The presence of both an amino and an ester group makes this reagent particularly attractive for building complex molecular scaffolds where orthogonal chemical handles are desired for multi-step synthetic sequences.

The Competitors: A Selection of Standard Boronic Acid Reagents

To provide a meaningful comparison, we have selected three commonly used boronic acid reagents that represent a spectrum of electronic properties and a widely used, stabilized alternative.

  • Phenylboronic acid: The archetypal, unsubstituted boronic acid. It serves as our baseline for reactivity and performance.

  • 4-Methoxyphenylboronic acid: Features a strong electron-donating group (-OCH3), which increases the nucleophilicity of the aromatic ring.

  • 4-(Trifluoromethyl)phenylboronic acid: Contains a potent electron-withdrawing group (-CF3), which decreases the ring's nucleophilicity.

  • Phenylboronic acid pinacol ester: A boronate ester derivative known for its exceptional stability compared to the free boronic acid, often at the cost of reduced reactivity.[1][7][8]

Head-to-Head Comparison: Performance and Physicochemical Properties

The choice of a boronic acid reagent is a trade-off between reactivity, stability, and functional compatibility. The following table summarizes these key performance indicators based on established chemical principles and data from the literature.

FeatureThis compoundPhenylboronic acid4-Methoxyphenylboronic acid4-(Trifluoromethyl)phenylboronic acidPhenylboronic acid pinacol ester
Relative Reactivity Moderate to HighBaselineHighLowLow to Moderate
Rationale for Reactivity The electron-donating -NH2 group enhances nucleophilicity, while the -COOR group withdraws density. The net effect is typically a highly reactive species.Unsubstituted standard for comparison.The strong electron-donating -OCH3 group significantly increases the rate of transmetalation.The strong electron-withdrawing -CF3 group reduces nucleophilicity, slowing the transmetalation step.Boronate esters are generally less reactive than their corresponding boronic acids due to reduced Lewis acidity.[8][9]
Stability High (as HCl salt)ModerateModerateModerateVery High
Rationale for Stability Supplied as a salt, which prevents degradation pathways like trimerization to boroxines.Prone to protodeboronation and can form anhydrous trimers (boroxines) upon storage.[1]Similar stability profile to phenylboronic acid.Similar stability profile to phenylboronic acid.The pinacol protecting group sterically shields the boron center, significantly increasing stability against decomposition.[7]
Solubility Profile Good solubility in polar organic solvents and aqueous bases due to the salt form and ester group.Soluble in many organic solvents like THF, Dioxane, and Toluene.Similar to phenylboronic acid.Similar to phenylboronic acid.Highly soluble in a wide range of organic solvents.
Post-Coupling Potential Excellent. The -NH2 group can be acylated, alkylated, or diazotized. The ester can be hydrolyzed or used in amidation.Limited. Further functionalization requires C-H activation or other transformations on the coupled product.The methoxy group can be cleaved to a phenol for further reactions.The -CF3 group is generally inert but can be used in specific medicinal chemistry applications.The coupled product is identical to that from phenylboronic acid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][10] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4][10] This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]-).[11][12] The Lewis acidity and electronic nature of the boronic acid directly influence the rate of this transfer.[8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r1_r2 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 product Coupled Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocol provides a robust starting point for a typical Suzuki-Miyaura coupling reaction. It is designed to be self-validating, meaning that careful execution should yield reliable and reproducible results.

Workflow Overview

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology

Materials and Reagents:

  • Aryl Halide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 equiv.

  • Boronic Acid Reagent (e.g., this compound): 1.2 mmol, 1.2 equiv.

  • Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)): 0.02-0.05 mmol, 2-5 mol%.

  • Base (e.g., K2CO3 or Cs2CO3): 2.0-3.0 mmol, 2.0-3.0 equiv.

  • Solvent: A degassed mixture, typically Toluene/Water or Dioxane/Water (e.g., 4:1 ratio, 5 mL per mmol of aryl halide).[3][14]

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid reagent (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture may be a biphasic suspension.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[15] Stir the reaction vigorously for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[16]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Conclusion and Recommendations

The selection of a boronic acid is a critical parameter for the success of a Suzuki-Miyaura coupling. While standard reagents like phenylboronic acid provide a reliable baseline, specialized reagents offer distinct advantages for complex syntheses.

This compound emerges as a superior choice under the following circumstances:

  • Multi-step Synthesis: When the coupled product requires further, specific functionalization, the orthogonal amino and ester handles of this reagent are invaluable. They allow for selective, sequential modifications, streamlining the synthesis of complex target molecules.

  • Improved Handling and Stability: The hydrochloride salt form provides enhanced benchtop stability and shelf-life compared to many free boronic acids, ensuring consistency and reproducibility in reaction outcomes.

  • Modulated Reactivity: The combination of electron-donating and -withdrawing groups provides a balanced reactivity profile suitable for a wide range of coupling partners.

In contrast, for simple biaryl syntheses where cost and atom economy are the primary drivers and no subsequent modifications are planned, a simpler reagent like phenylboronic acid may be more appropriate. For reactions requiring maximal rates, an activated substrate like 4-methoxyphenylboronic acid is a strong candidate. When exceptional stability and ease of purification are paramount, a pinacol ester derivative is often the preferred choice.

Ultimately, the optimal reagent is dictated by the specific goals of the synthesis. This guide serves to illuminate the key variables, enabling the researcher to make a scientifically sound and strategically advantageous selection.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, the rigorous management of chemical reagents is not merely a regulatory hurdle but the bedrock of a safe and efficient laboratory environment. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS No. 1150114-64-9) is a valuable building block, but its safe handling and disposal are critical to protect personnel and ensure environmental compliance. This guide provides a detailed, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is essential. This dictates the necessary controls and personal protective equipment (PPE) to mitigate risk. This compound is classified with specific hazards that demand respect and careful handling.

Globally Harmonized System (GHS) Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

The hydrochloride salt component also imparts corrosive characteristics. Given these properties, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against splashes of solutions or contact with solid particles, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Prevents direct skin contact, which can cause irritation.[1][2] Gloves must be inspected before use and disposed of as solid waste after handling.[4]
Body Protection Standard flame-resistant laboratory coat. Protects against incidental skin contact and contamination of personal clothing.

| Respiratory | Required if dust may be generated and engineering controls are insufficient. | An N95-rated respirator or higher can be used to prevent inhalation of airborne particles, which may cause respiratory irritation.[1][3] |

The Cardinal Rule: Waste Segregation and Characterization

Due to its irritant and corrosive properties, and because boronic acids as a class have emerging toxicological concerns, this compound must be treated as hazardous chemical waste .[5][6] It must not be disposed of down the sewer or in regular trash.[7][8]

The cornerstone of compliant chemical waste management is rigorous segregation.[7] Mixing incompatible waste streams can lead to dangerous reactions, complicate disposal, and significantly increase costs.

Causality of Segregation:

  • Preventing Reactions: This acidic compound could react violently with bases or other incompatible chemicals.

  • Ensuring Proper Treatment: Different categories of chemical waste undergo specific disposal processes (e.g., incineration, neutralization). Cross-contamination can render a chosen disposal method ineffective or unsafe.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) mandates strict segregation of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7]

Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, waste containing this compound should be collected in a dedicated container, separate from other waste streams like halogenated solvents or strong oxidizers.[5][9]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and managing waste generated from the use of this compound. This process should be documented in your laboratory's Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[10][11]

Step 1: Container Selection and Labeling

The initial step is preparing a proper waste container, which must be done before any waste is generated.

  • Select a Compatible Container: Choose a container made of material compatible with the acidic and organic nature of the waste (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of leaks or damage, and have a secure, leak-proof screw cap.[7]

  • Apply a Hazardous Waste Label: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound" and any solvents used.

    • The CAS Number: "1150114-64-9".

    • An accurate indication of the hazards (e.g., "Irritant," "Corrosive").[12]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be collected at or near its point of generation in a designated SAA.[9][12]

  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be placed directly into a dedicated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be carefully poured into a dedicated liquid hazardous waste container using a funnel. Avoid splashing. If the compound was dissolved in a solvent, that solvent must be listed on the waste label.

  • Empty Reagent Bottles: The original, empty reagent bottle is also considered hazardous waste. Do not rinse it. Cap it securely and manage it for EHS pickup.

Step 3: Decontamination of Work Surfaces

After waste has been containerized, decontaminate the work area.

  • Wipe down the interior surfaces of the chemical fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), taking care not to spread the contamination.

  • The wipes used for decontamination are also considered hazardous solid waste and must be disposed of in the appropriate container.

Step 4: Final Container Storage and Disposal Request
  • Secure and Store: Once waste collection is complete for the task, or when the container is full, ensure the cap is tightly sealed. Store the container in your designated SAA, away from incompatible materials.[9]

  • Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department. Do not allow waste to accumulate beyond the SAA volume or time limits (typically 55 gallons total, with full containers removed within three days).[9][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

Disposal Workflow for this compound A Identify Waste (Solid, Liquid, or Contaminated PPE) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Prepare Labeled Hazardous Waste Container in SAA B->C D Is waste solid or liquid? C->D E Place in 'Solid Hazardous Waste' Container D->E Solid F Carefully pour into 'Liquid Hazardous Waste' Container D->F Liquid G Securely Cap Container After Use E->G F->G H Decontaminate Work Area & Dispose of Cleaning Materials G->H I Store Sealed Container in SAA Away from Incompatibles H->I J Request Waste Pickup from EHS Department I->J

Caption: Logical workflow for the safe handling and disposal of chemical waste.

In Case of Emergency

Adherence to protocol minimizes risk, but preparedness for accidents is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled hazardous waste container.[4] Do not use combustible materials like paper towels to absorb the spill. Ventilate the area and wash the spill site after material pickup is complete.

By integrating these scientifically-grounded procedures into your laboratory's standard operations, you ensure a culture of safety, maintain regulatory compliance, and uphold your responsibility to protect both your colleagues and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.